Losartan
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,30H,2-3,8,13-14H2,1H3,(H,25,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIFNNKUMBGKDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
124750-99-8 (mono-potassium salt) | |
| Record name | Losartan [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114798264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7023227 | |
| Record name | Losartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Losartan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014816 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
<1mg/mL, 4.70e-03 g/L | |
| Record name | Losartan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00678 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Losartan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014816 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Light yellow solid | |
CAS No. |
114798-26-4 | |
| Record name | Losartan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114798-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Losartan [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114798264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Losartan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00678 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | losartan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758699 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Losartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-((2'-(2H-tetrazol-5-yl)biphenyl-4-yl)methyl)-2-butyl-4-chloro-1H-imidazol-5-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.555 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LOSARTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JMS50MPO89 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Losartan | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7043 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Losartan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014816 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
178-184, 183.5-184.5 °C, 183.5 - 184.5 °C | |
| Record name | Losartan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00678 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Losartan | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7043 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Losartan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014816 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanism of Losartan: An In-Depth Guide to AT1 Receptor Antagonism and Signal Transduction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the molecular mechanisms underpinning the action of Losartan, a foundational member of the angiotensin II receptor blocker (ARB) class of drugs. We will explore its interaction with the Angiotensin II Type 1 (AT1) receptor, the subsequent impact on intracellular signaling cascades, and the quantitative pharmacology that defines its activity. This document details the canonical and non-canonical signaling pathways affected by this compound and provides standard protocols for key experimental assays used in its characterization.
Introduction to the Renin-Angiotensin System and AT1 Receptor
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. The primary effector of this system, the octapeptide hormone Angiotensin II (Ang II), exerts its physiological effects by binding to specific G protein-coupled receptors (GPCRs), most notably the AT1 receptor.[1] Activation of the AT1 receptor in tissues like vascular smooth muscle and the adrenal gland leads to vasoconstriction, aldosterone secretion, and cellular growth, all of which contribute to increases in blood pressure.[2][3] this compound is a selective, competitive antagonist of the AT1 receptor, which reversibly binds to the receptor, preventing Ang II from eliciting its downstream effects.[3][4]
This compound is technically a prodrug, as approximately 14% is converted in the liver by cytochrome P450 enzymes (CYP2C9 and CYP3A4) to its active metabolite, EXP3174. This metabolite is 10 to 40 times more potent, has a higher affinity for the AT1 receptor, and exhibits non-competitive (insurmountable) antagonism, contributing significantly to this compound's long duration of action.
AT1 Receptor Signaling Pathways
The AT1 receptor is a pleiotropic GPCR that signals through both G protein-dependent and G protein-independent pathways. This compound's blockade of the AT1 receptor inhibits these signaling cascades.
G Protein-Dependent Signaling (Canonical Pathway)
The canonical signaling pathway for the AT1 receptor involves its coupling to heterotrimeric G proteins, primarily of the Gq/11 family. This cascade proceeds as follows:
-
Activation: Ang II binding induces a conformational change in the AT1 receptor, promoting the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.
-
Effector Activation: The activated Gαq subunit dissociates and activates phospholipase C-β (PLCβ).
-
Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects: IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These events lead to cellular responses like smooth muscle contraction and aldosterone production.
This compound competitively blocks Ang II binding, thereby preventing Gq/11 activation and the subsequent production of IP3 and DAG.
G Protein-Independent Signaling (β-Arrestin Pathway)
In addition to G protein coupling, the AT1 receptor can signal through a G protein-independent pathway mediated by β-arrestins.
-
Receptor Phosphorylation: Upon agonist binding, the AT1 receptor is phosphorylated by G protein-coupled receptor kinases (GRKs).
-
β-Arrestin Recruitment: This phosphorylation promotes the recruitment of β-arrestin 1 and β-arrestin 2 to the receptor's C-terminal tail.
-
Signaling Scaffold: β-arrestin binding sterically hinders further G protein coupling (desensitization) and acts as a scaffold for other signaling proteins, including components of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2. This β-arrestin-mediated ERK activation is characterized by a distinct spatial and temporal profile compared to G protein-mediated activation.
This compound's blockade of the AT1 receptor also prevents the conformational changes necessary for GRK phosphorylation and subsequent β-arrestin recruitment, thereby inhibiting this arm of signaling.
// Connections AngII -> AT1R [label="Binds"]; this compound -> AT1R [label="Blocks", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; AT1R -> Gq [label="Activates"]; Gq -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes", arrowhead=dot]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca; DAG -> PKC; Ca -> ResponseG; PKC -> ResponseG;
AT1R -> GRK [style=dashed, label="Activates"]; GRK -> AT1R [label="Phosphorylates", style=dashed, arrowhead=dot, dir=back]; AT1R -> AT1R_P [style=invis]; AT1R_P -> bArrestin [label="Recruits"]; bArrestin -> ERK; ERK -> ResponseB; }
Caption: AT1 receptor signaling pathways and the inhibitory action of this compound.
Molecular Mechanism of this compound
Competitive Antagonism
This compound functions as a reversible, competitive antagonist at the AT1 receptor. This means it competes directly with the endogenous ligand, Ang II, for the same binding site. The parent compound, this compound, demonstrates surmountable antagonism, meaning its inhibitory effect can be overcome by sufficiently high concentrations of Ang II. In contrast, its more potent metabolite, EXP3174, exhibits insurmountable (non-competitive) antagonism, where it binds so tightly or dissociates so slowly that its blockade cannot be easily overcome by increasing Ang II concentrations.
Inverse Agonism
Many GPCRs, including the AT1 receptor, can exhibit a low level of basal or constitutive activity even in the absence of an agonist. Inverse agonists are ligands that bind to the receptor and reduce this basal activity. There is evidence that both this compound and, more potently, its metabolite EXP3174, act as inverse agonists on the AT1 receptor. They stabilize an inactive conformation of the receptor, thereby suppressing ligand-independent signaling, which may be relevant in pathological states where AT1 receptors are overexpressed.
Caption: Competitive antagonism of the AT1 receptor by this compound.
Quantitative Pharmacology of this compound
The interaction of this compound and its metabolite with the AT1 receptor can be quantified through binding and functional assays. The data presented are compiled from various studies and may differ based on the specific cell system and experimental conditions used.
Table 1: AT1 Receptor Binding Affinity
Binding affinity is typically expressed as the inhibition constant (Ki) or its negative logarithm (pKi), representing the concentration of the drug required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
| Compound | Ki (nM) | pKi | Species/System | Reference(s) |
| This compound | 16.4 - 67.6 | 7.17 ± 0.07 | COS-7 cells (wild-type) | |
| ~20.0 | - | Engineered AT1R Mutations | ||
| EXP3174 | ~1.0 - 2.5 | - | Human Liver | |
| Angiotensin II | - | - | COS-7 cells (wild-type) |
Note: EXP3174 is consistently reported to have a 10-40 fold higher affinity than the parent this compound compound.
Table 2: Functional Antagonism of AT1 Receptor
Functional antagonism is measured by the half-maximal inhibitory concentration (IC50), which is the concentration of an antagonist that produces 50% inhibition of the agonist-induced response.
| Assay | Antagonist | IC50 (nM) | Cell System | Reference(s) |
| Inositol Phosphate (IP) Accumulation | This compound | 277.0 ± 42.7 | COS-1 cells (wild-type AT1) | |
| EXP3174 | 5.0 ± 1.2 | COS-1 cells (wild-type AT1) | ||
| This compound Analog | 53.8 | - | ||
| ERK1/2 Phosphorylation | This compound (1 µM) | Significant Inhibition | Mesenteric Vascular SMCs | |
| JNK3 Phosphorylation | This compound (3 mg/kg) | Significant Inhibition | Rat Hippocampus |
Key Experimental Methodologies
The characterization of this compound's mechanism of action relies on several key in vitro assays.
Radioligand Binding Assay
This assay directly measures the binding of ligands to the AT1 receptor, allowing for the determination of receptor density (Bmax) and binding affinity (Kd for the radioligand, Ki for competitors like this compound).
Detailed Protocol:
-
Membrane Preparation:
-
Culture cells expressing the AT1 receptor (e.g., COS-7, HEK293) or homogenize tissue rich in AT1 receptors (e.g., rat liver, adrenal gland).
-
Homogenize cells/tissue in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in a binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed, low concentration of a radiolabeled AT1 receptor ligand (e.g., [³H]-Angiotensin II or [¹²⁵I]-[Sar¹,Ile⁸]Ang II).
-
Add increasing concentrations of the unlabeled competitor (this compound).
-
Add the prepared cell membranes (e.g., 10-20 µg protein per well).
-
Incubate the plate at a controlled temperature (e.g., 25-30°C) for a set time (e.g., 60 minutes) to reach binding equilibrium.
-
-
Separation and Counting:
-
Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes.
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Inositol Phosphate (IP) Accumulation Assay
This functional assay quantifies the product of PLC activation (IP3 and its metabolites), providing a direct measure of Gq/11 pathway activation.
Detailed Protocol:
-
Cell Culture and Labeling:
-
Culture cells (e.g., cardiomyocytes, CHO cells) expressing AT1 receptors.
-
Label the cells by incubating them overnight with myo-[³H]-inositol, which is incorporated into membrane phospholipids like PIP2.
-
-
Assay Procedure:
-
Wash cells to remove excess unincorporated [³H]-inositol.
-
Pre-incubate cells with LiCl. Lithium chloride inhibits inositol monophosphatases, causing the labeled inositol phosphates to accumulate within the cell upon receptor stimulation.
-
Pre-treat cells with various concentrations of this compound for a defined period (e.g., 30 minutes).
-
Stimulate the cells with a fixed concentration of Angiotensin II for a short period (e.g., 1-30 minutes).
-
-
Extraction and Separation:
-
Terminate the reaction by adding a cold acid (e.g., perchloric acid or trichloroacetic acid).
-
Extract the soluble inositol phosphates from the cell lysate.
-
Separate the different inositol phosphates (IP1, IP2, IP3) from free inositol using anion-exchange column chromatography.
-
-
Quantification and Analysis:
-
Quantify the radioactivity in each fraction using a scintillation counter.
-
Plot the amount of total [³H]-inositol phosphates produced against the log concentration of this compound to determine the IC50 for the inhibition of Ang II-stimulated PLC activity.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the activation of the MAPK pathway by detecting the phosphorylated (active) form of the ERK1/2 kinases.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest and serum-starve them for several hours to reduce basal ERK phosphorylation levels.
-
Pre-incubate cells with desired concentrations of this compound.
-
Stimulate cells with Angiotensin II for a specific time course (e.g., 5-10 minutes).
-
-
Protein Extraction:
-
Immediately lyse the cells on ice with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunodetection:
-
Block the membrane with a protein solution (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
To normalize the data, strip the membrane and re-probe it with an antibody that recognizes total ERK1/2, regardless of its phosphorylation state.
-
Quantify the band intensities using densitometry. Express the p-ERK signal as a ratio of the total ERK signal to determine the inhibitory effect of this compound.
-
Conclusion
This compound exerts its therapeutic effects through a multi-faceted mechanism of action centered on the Angiotensin II Type 1 receptor. As a competitive antagonist, it directly blocks the binding of Angiotensin II, thereby inhibiting both the canonical Gq/11-PLC-IP3 pathway and the non-canonical β-arrestin-mediated signaling cascades. Furthermore, its potent active metabolite, EXP3174, provides a more robust and insurmountable blockade. The characterization of this compound as an inverse agonist adds another layer to its pharmacology, suggesting it can reduce ligand-independent receptor activity. The quantitative data from binding and functional assays confirm its high affinity and potent antagonism, providing a clear rationale for its clinical efficacy in managing hypertension and other cardiovascular diseases. The experimental protocols detailed herein represent the foundational tools for the continued investigation and development of AT1 receptor-targeted therapeutics.
References
An In-depth Pharmacological Profile of Losartan and its Active Metabolite EXP3174
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Losartan, the first-in-class orally active, non-peptide angiotensin II (Ang II) receptor antagonist, exerts its therapeutic effects primarily through its more potent, longer-acting metabolite, EXP3174. This technical guide provides a comprehensive overview of the pharmacological profiles of both this compound and EXP3174, focusing on their mechanism of action, receptor binding affinity, pharmacokinetic and pharmacodynamic properties. Detailed experimental protocols for key assays and visual representations of relevant signaling pathways are included to support researchers and professionals in the field of drug development.
Introduction
This compound is a selective antagonist of the angiotensin II type 1 (AT1) receptor, a critical component of the renin-angiotensin-aldosterone system (RAAS), which plays a pivotal role in blood pressure regulation.[1][2] Following oral administration, this compound undergoes significant first-pass metabolism in the liver, where it is converted to its active carboxylic acid metabolite, EXP3174.[3][4][5] This metabolite is 10 to 40 times more potent than the parent drug in blocking the AT1 receptor and is responsible for the majority of the pharmacological effects observed with this compound administration. Both molecules are highly selective for the AT1 receptor over the AT2 receptor.
Mechanism of Action
This compound and EXP3174 are competitive antagonists of the Ang II AT1 receptor. However, EXP3174 is considered a non-competitive or "insurmountable" antagonist in functional assays, implying a slower dissociation from the receptor compared to this compound. By blocking the AT1 receptor, they inhibit the physiological actions of Ang II, including vasoconstriction, aldosterone release, sympathetic activation, and cellular growth, thereby leading to a reduction in blood pressure.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound and EXP3174, providing a comparative view of their pharmacological properties.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Species | Assay Type | IC50 (nM) | -logIC50 | pA2 |
| This compound | AT1 | Rat Vascular Smooth Muscle Cells | Radioligand Binding ([¹²⁵I]-Ang II) | 10 | 8.00 | 8.25 |
| EXP3174 | AT1 | Rat Vascular Smooth Muscle Cells | Radioligand Binding ([¹²⁵I]-Ang II) | 1.1 | 9.46 | 8.45 |
| This compound | AT1 | Human | In vitro | ~20 | - | - |
| EXP3174 | AT1 | Human | In vitro | 1.2 | - | - |
Data compiled from multiple sources.
Table 2: Pharmacokinetic Parameters in Humans (Oral Administration)
| Parameter | This compound | EXP3174 | Reference |
| Bioavailability | ~33% | Low (from this compound) | |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | 3-4 hours | |
| Plasma Half-life (t½) | 1.5-2.5 hours | 6-9 hours | |
| Plasma Clearance | 610 mL/min | 47 mL/min | |
| Volume of Distribution (Vd) | 34 L | 10 L | |
| Plasma Protein Binding | ~98.7% | >99.7% | |
| Conversion from this compound | ~14% | - |
Table 3: Pharmacokinetic Parameters in Rats
| Parameter | This compound | EXP3174 | Reference |
| Elimination Half-life (t½) | - | 2.9 hours | |
| Systemic Clearance | - | 1.8 mL/min/kg | |
| Apparent Volume of Distribution (Vd) | - | 0.25 L/kg | |
| Renal Clearance (CLR) | 0.0815 mL/min/kg (control) | 0.0277 mL/min/kg (control) |
Experimental Protocols
Radioligand Binding Assay for AT1 Receptor Affinity
This protocol is a generalized procedure for determining the binding affinity of compounds to the AT1 receptor using a competitive binding assay with radiolabeled Angiotensin II.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and EXP3174 for the AT1 receptor.
Materials:
-
Cell membranes expressing AT1 receptors (e.g., from rat liver or vascular smooth muscle cells).
-
Radioligand: [¹²⁵I]-Angiotensin II.
-
Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.
-
Incubation Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Test compounds: this compound and EXP3174 at various concentrations.
-
Non-specific binding control: A high concentration of unlabeled Ang II or a potent AT1 antagonist.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues known to express AT1 receptors (e.g., rat liver) in a suitable buffer and prepare a membrane fraction by centrifugation. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
150 µL of membrane preparation (3-20 µg protein for cells; 50-120 µg for tissue).
-
50 µL of the test compound at various concentrations or buffer for total binding.
-
50 µL of unlabeled compound for non-specific binding.
-
50 µL of [¹²⁵I]-Ang II at a fixed concentration (typically near its Kd).
-
-
Incubation: Incubate the plates for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Animal Model for Hypertension
This protocol describes a general approach to evaluate the antihypertensive effects of this compound and EXP3174 in a rat model of hypertension.
Objective: To assess the in vivo efficacy of this compound and EXP3174 in reducing blood pressure in hypertensive animals.
Animal Model: Spontaneously Hypertensive Rats (SHR) are a commonly used genetic model of hypertension. Alternatively, hypertension can be induced, for example, by chronic administration of L-NAME.
Materials:
-
Spontaneously Hypertensive Rats (SHR) or other suitable rat strain.
-
Test compounds: this compound and EXP3174.
-
Vehicle control (e.g., water).
-
Blood pressure measurement system (e.g., tail-cuff plethysmography).
Procedure:
-
Acclimatization: Acclimate the animals to the housing facility and handling procedures for at least one week before the experiment.
-
Grouping: Randomly assign animals to different experimental groups (e.g., Vehicle control, this compound-treated, EXP3174-treated).
-
Drug Administration: Administer the test compounds or vehicle via an appropriate route (e.g., oral gavage). Doses should be selected based on literature data (e.g., 10 mg/kg/day for this compound in SHR).
-
Blood Pressure Measurement: Measure systolic and diastolic blood pressure and heart rate at baseline and at various time points after drug administration using a non-invasive method like tail-cuff plethysmography.
-
Data Analysis: Compare the changes in blood pressure from baseline between the different treatment groups. Statistical analysis (e.g., ANOVA) should be used to determine the significance of the observed effects.
Signaling Pathways and Experimental Workflows
Metabolic Conversion of this compound to EXP3174
The biotransformation of this compound to its active metabolite EXP3174 is a critical step for its therapeutic efficacy. This process is primarily catalyzed by cytochrome P450 enzymes in the liver.
Caption: Metabolic pathway of this compound to its active metabolite EXP3174.
AT1 Receptor Signaling and Blockade
Angiotensin II binding to the AT1 receptor activates multiple downstream signaling cascades leading to physiological effects. This compound and EXP3174 block these pathways.
Caption: Simplified AT1 receptor signaling pathway and its blockade by this compound/EXP3174.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps in a typical radioligand binding assay to determine receptor affinity.
Caption: General workflow for a radioligand binding assay.
Conclusion
This compound serves as a prodrug for the more pharmacologically active EXP3174, which is a potent and long-lasting AT1 receptor antagonist. The distinct pharmacokinetic profiles of these two compounds, with EXP3174 exhibiting a longer half-life and higher potency, contribute to the sustained antihypertensive effects of this compound. This guide provides essential quantitative data, detailed experimental protocols, and clear visual aids to facilitate further research and development in the field of angiotensin receptor blockers. A thorough understanding of the pharmacological properties of both the parent drug and its active metabolite is crucial for the optimization of therapeutic strategies targeting the renin-angiotensin system.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetics of this compound, an angiotensin II receptor antagonist, and its active metabolite EXP3174 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
Losartan's Role in Modulating TGF-β Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of Losartan, an angiotensin II receptor blocker (ARB), in modulating the Transforming Growth Factor-beta (TGF-β) signaling pathway. This guide will detail the mechanism of action, summarize key quantitative data from preclinical and clinical studies, provide detailed experimental protocols, and visualize the involved pathways and workflows.
Introduction: The Intersection of the Renin-Angiotensin System and TGF-β Signaling
The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure and fluid balance. Its primary effector, Angiotensin II (Ang II), exerts its effects by binding to two main receptors, Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors. Overactivation of the RAS, particularly through the AT1 receptor, is implicated in the pathogenesis of various cardiovascular and fibrotic diseases.
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a central mediator of cellular processes such as proliferation, differentiation, and extracellular matrix (ECM) production. Dysregulation of this pathway is a hallmark of fibrotic diseases, where excessive ECM deposition leads to organ dysfunction. A growing body of evidence has established a significant crosstalk between the RAS and TGF-β signaling, with Ang II being a potent inducer of TGF-β1 expression and activity.
This compound, a selective AT1 receptor antagonist, has demonstrated therapeutic benefits beyond its antihypertensive effects, primarily through its ability to inhibit the pro-fibrotic actions of Ang II. A key mechanism underlying this anti-fibrotic effect is the modulation of the TGF-β signaling pathway.
Mechanism of Action: How this compound Modulates TGF-β Signaling
This compound exerts its modulatory effects on the TGF-β pathway primarily by blocking the Angiotensin II Type 1 (AT1) receptor. This blockade disrupts the cascade of events that leads to the activation of TGF-β signaling. The key steps in this mechanism are:
-
Inhibition of Ang II-induced TGF-β1 Upregulation : Ang II, upon binding to its AT1 receptor on various cell types, including fibroblasts and smooth muscle cells, stimulates the transcription and synthesis of TGF-β1. This compound, by blocking the AT1 receptor, directly inhibits this upregulation of TGF-β1, a pivotal pro-fibrotic cytokine.[1][2][3]
-
Reduction of TGF-β Activation : Ang II also promotes the activation of latent TGF-β. This process is mediated, in part, by the induction of thrombospondin-1 (TSP-1), a potent activator of TGF-β. This compound has been shown to decrease the expression of TSP-1, thereby reducing the bioavailability of active TGF-β.[3][4]
-
Downregulation of Smad Signaling : The canonical TGF-β signaling pathway involves the phosphorylation of receptor-regulated Smads (Smad2 and Smad3). Activated Smad complexes then translocate to the nucleus to regulate the transcription of target genes, including those involved in fibrosis (e.g., collagen, fibronectin). By reducing TGF-β1 levels and activation, this compound leads to a decrease in the phosphorylation of Smad2 and Smad3, thus attenuating the downstream pro-fibrotic gene expression program.
-
Modulation of Inhibitory Smads : Some studies suggest that this compound may also influence the expression of inhibitory Smads, such as Smad7. Smad7 acts as a negative feedback regulator of TGF-β signaling by preventing the phosphorylation of Smad2/3. This compound has been observed to increase the expression of Smad7, further contributing to the inhibition of the pro-fibrotic pathway.
The following diagram illustrates the modulation of the TGF-β signaling pathway by this compound.
Quantitative Data on this compound's Effects
Numerous studies have quantified the impact of this compound on key components of the TGF-β signaling pathway and markers of fibrosis. The following tables summarize these findings.
Table 1: Effect of this compound on TGF-β Pathway Protein Expression and Phosphorylation
| Model System | This compound Dose | Treatment Duration | Analyte | Method | Result | Reference |
| Spontaneously Hypertensive Rats (SHRs) | 20 mg/kg/day | 12 weeks | TGF-β1 | Western Blot | Significant decrease vs. untreated SHRs | |
| Spontaneously Hypertensive Rats (SHRs) | 20 mg/kg/day | 12 weeks | p-Smad2/3 | Western Blot | Significant decrease vs. untreated SHRs | |
| 5/6 Nephrectomized Rats | Not specified | 12 weeks | TGF-β1 | Immunohistochemistry | Decreased expression vs. model group (P<0.01) | |
| 5/6 Nephrectomized Rats | Not specified | 12 weeks | p-Smad2/3 | Immunohistochemistry | Decreased expression vs. model group (P<0.01) | |
| 5/6 Nephrectomized Rats | Not specified | 12 weeks | Smad7 | Immunohistochemistry | Increased expression vs. model group (P<0.01) | |
| Human Vascular Smooth Muscle Cells | Not specified | Not specified | Nuclear Smad3 | Not specified | Decreased nuclear expression in MFS and BAV VSMCs (5.3% ± 2.7%) compared to untreated (13.3% ± 3.8%) | |
| Female Wistar Rats (Hindlimb Unloading) | 40 mg/kg/day | 7 days (reloading) | p-Smad2/3 | Western Blot | Significantly reduced phosphorylation vs. PBS group |
Table 2: Effect of this compound on Fibrosis-Related Gene and Protein Expression
| Model System | This compound Dose | Treatment Duration | Analyte | Method | Result | Reference |
| Bleomycin-induced Lung Fibrosis (Rats) | 50 mg/kg/day | 15 days | Lung Collagen | Not specified | Significant decrease in collagen deposition | |
| Chronic Hepatitis C Patients | 50 mg/day | 18 months | Procollagen α1(I) mRNA | qPCR | Significant decrease in hepatic expression | |
| Human Lung Fibroblasts | Not specified | Not specified | Collagen I mRNA | RT-PCR | Decreased in Ang II-stimulated cells | |
| Spontaneously Hypertensive Rats (SHRs) | Not specified | Not specified | Pro-α1(I) collagen mRNA | Northern Blot | Decreased post-transcriptional synthesis | |
| Concanavalin A-induced Liver Fibrosis (Mice) | 10 mg/kg weekly | 4 weeks | α-SMA | Immunohistochemistry | Significantly suppressed expression |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of this compound's effect on TGF-β signaling.
Animal Model of Fibrosis and this compound Administration
A common experimental workflow for inducing fibrosis in animal models and assessing the therapeutic effect of this compound is depicted below.
Protocol for Bleomycin-Induced Lung Fibrosis in Rats
-
Animals : Male Wistar rats are used.
-
Fibrosis Induction : A single intratracheal instillation of bleomycin (2.5 U/kg) is administered to induce lung fibrosis.
-
This compound Administration : this compound is administered orally at a dose of 50 mg/kg/day, starting one day before bleomycin instillation and continued for the duration of the experiment.
-
Experimental Groups :
-
Control (Saline + Vehicle)
-
This compound Control (Saline + this compound)
-
Bleomycin (Bleomycin + Vehicle)
-
Bleomycin + this compound
-
-
Endpoint : Animals are sacrificed at specified time points (e.g., 3 and 15 days) for tissue collection and analysis.
Immunohistochemistry (IHC) for TGF-β1
Protocol for detecting TGF-β1 in paraffin-embedded tissue sections.
-
Tissue Preparation : Fix tissues in 10% formalin, embed in paraffin, and cut into sections.
-
Deparaffinization and Rehydration :
-
Xylene: 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 2 minutes.
-
70% Ethanol: 2 minutes.
-
Rinse in distilled water.
-
-
Antigen Retrieval : Perform heat-induced antigen retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).
-
Blocking : Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to block non-specific binding.
-
Primary Antibody Incubation : Incubate with a primary antibody against TGF-β1 (e.g., rabbit polyclonal) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation : After washing with PBS, incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Detection : Use an avidin-biotin-peroxidase complex (ABC) reagent and a suitable chromogen (e.g., DAB) to visualize the antibody binding.
-
Counterstaining : Lightly counterstain with hematoxylin.
-
Dehydration and Mounting : Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.
-
Analysis : Quantify the staining intensity and distribution using image analysis software.
Western Blot for Phospho-Smad2/3
Protocol for detecting phosphorylated Smad2/3 in tissue or cell lysates.
-
Sample Preparation :
-
For cultured cells: Lyse cells in a buffer containing protease and phosphatase inhibitors.
-
For tissues: Homogenize tissues in lysis buffer on ice.
-
Sonicate the lysate to ensure the release of nuclear proteins like p-Smad2/3.
-
-
Protein Quantification : Determine the protein concentration of the lysates using a compatible protein assay (e.g., BCA assay).
-
SDS-PAGE : Load equal amounts of protein (typically 20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking : Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for phospho-Smad2/3 overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation : After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Real-Time Quantitative PCR (RT-qPCR) for Collagen Type I
Protocol for measuring the mRNA expression of Collagen Type I.
-
RNA Extraction : Extract total RNA from cells or tissues using a suitable method (e.g., TRIzol reagent or a commercial kit).
-
RNA Quality and Quantity Assessment : Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription : Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction : Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers for Collagen Type I and a reference gene (e.g., GAPDH or β-actin).
-
Thermal Cycling : Perform the qPCR reaction in a real-time PCR thermal cycler.
-
Data Analysis : Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of Collagen Type I mRNA using the ΔΔCt method, normalizing to the reference gene.
Conclusion and Future Directions
This compound effectively modulates the TGF-β signaling pathway by blocking the AT1 receptor, leading to a reduction in TGF-β1 expression and activation, and subsequent downregulation of the pro-fibrotic Smad cascade. This mechanism underlies its demonstrated anti-fibrotic effects in a variety of tissues. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of fibrosis.
Future research should continue to elucidate the precise molecular interactions between the RAS and TGF-β pathways, including the role of non-canonical TGF-β signaling and the potential for combination therapies that target multiple nodes within this complex network. Further clinical trials are also warranted to translate the promising pre-clinical findings of this compound's anti-fibrotic efficacy into effective treatments for patients with fibrotic diseases.
References
Beyond Blood Pressure: A Technical Guide to the Non-Canonical Applications of Losartan
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide explores the burgeoning landscape of Losartan's therapeutic potential beyond its established role as an angiotensin II receptor antagonist. It delves into the molecular mechanisms and preclinical evidence supporting its non-canonical applications in oncology, fibrosis, and neurology, providing a comprehensive resource for researchers seeking to leverage this well-established drug for novel indications.
Introduction: Reimagining a Classic Antihypertensive
This compound, a widely prescribed angiotensin II type 1 (AT1) receptor blocker, has a well-characterized mechanism of action in the management of hypertension. However, a growing body of evidence reveals that its therapeutic effects extend far beyond the renin-angiotensin system (RAS). This guide illuminates these "non-canonical" pathways, focusing on this compound's ability to modulate key signaling cascades implicated in a variety of complex diseases.
Modulation of Key Signaling Pathways
This compound and its active metabolite, EXP3179, exert their pleiotropic effects by influencing several critical intracellular signaling pathways.
Transforming Growth Factor-β (TGF-β) Signaling
This compound is a potent inhibitor of the TGF-β signaling pathway, a central mediator of fibrosis and a key player in cancer progression and immune evasion.[1][2][3][4][5] By attenuating TGF-β signaling, this compound can reduce the deposition of extracellular matrix proteins, a hallmark of fibrotic diseases.
References
- 1. This compound Attenuates Myocardial Endothelial-To-Mesenchymal Transition in Spontaneous Hypertensive Rats via Inhibiting TGF-β/Smad Signaling | PLOS One [journals.plos.org]
- 2. This compound prevents acquired epilepsy via TGF-β signaling suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Attenuates Myocardial Endothelial-To-Mesenchymal Transition in Spontaneous Hypertensive Rats via Inhibiting TGF-β/Smad Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound prevents acquired epilepsy via TGF-β signaling suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Metabolic Fate of Losartan: An In-Depth Technical Guide to its In Vivo Biotransformation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathway and biotransformation of Losartan, a widely prescribed angiotensin II receptor antagonist. This document details the enzymatic processes governing its conversion to the active metabolite, EXP3174, presents key pharmacokinetic data, and outlines detailed experimental protocols for its study.
Introduction
This compound is an orally administered antihypertensive agent that exerts its therapeutic effect by selectively blocking the angiotensin II type 1 (AT1) receptor. While this compound itself is active, a significant portion of its clinical efficacy is attributed to its more potent, long-acting carboxylic acid metabolite, EXP3174.[1][2] The biotransformation of this compound is a critical determinant of its overall pharmacological profile and is subject to inter-individual variability, primarily due to genetic polymorphisms in the metabolizing enzymes. Understanding the intricacies of this compound's metabolic journey is paramount for optimizing its therapeutic use and for the development of novel drug candidates.
The Metabolic Pathway of this compound
The primary metabolic transformation of this compound in vivo is the oxidation of its 5-hydroxymethyl group on the imidazole ring to a carboxylic acid, forming EXP3174.[3] This conversion is a two-step process that proceeds through an intermediate aldehyde, E-3179. This metabolic activation is predominantly carried out in the liver by the cytochrome P450 (CYP) enzyme system.
Beyond its primary activation pathway, this compound can also undergo other metabolic transformations, including the formation of minor, largely inactive metabolites through hydroxylation at different positions on the molecule. Additionally, glucuronidation of both this compound and its metabolites represents another route of biotransformation.
Key Enzymes in this compound Metabolism
-
Cytochrome P450 2C9 (CYP2C9): This is the principal enzyme responsible for the oxidation of this compound to EXP3174 at therapeutic concentrations. The activity of CYP2C9 is a major factor influencing the rate of formation of the active metabolite.
-
Cytochrome P450 3A4 (CYP3A4): While CYP2C9 plays the primary role, CYP3A4 also contributes to the metabolism of this compound, particularly at higher concentrations.
-
Uridine 5'-diphospho-glucuronosyltransferases (UGTs): These enzymes, specifically UGT1A1 and UGT2B7, are involved in the glucuronidation of this compound, forming the tetrazole-N2-glucuronide metabolite (M7).
The metabolic conversion of this compound to its active form, EXP3174, is a critical step that significantly enhances its therapeutic efficacy. EXP3174 is 10 to 40 times more potent as an AT1 receptor antagonist than the parent drug and possesses a longer half-life, contributing to the sustained antihypertensive effect of this compound.
Figure 1: Metabolic pathway of this compound.
Quantitative Pharmacokinetic Data
The pharmacokinetic profiles of this compound and its active metabolite, EXP3174, have been extensively studied in healthy human subjects. The following tables summarize key quantitative data.
Table 1: Pharmacokinetic Parameters of this compound and EXP3174 in Healthy Adults
| Parameter | This compound | EXP3174 | Reference(s) |
| Plasma Clearance (ml/min) | 610 | 47 | |
| Volume of Distribution (L) | 34 | 10 | |
| Terminal Half-life (hours) | 2.1 | 6.3 | |
| Time to Peak Concentration (Tmax) (hours) | 1 | 3.5 | |
| Oral Bioavailability (%) | ~33 | - | |
| Conversion to EXP3174 (%) | ~14 | - | |
| Renal Clearance (% of Plasma Clearance) | 12 | 55 | |
| Plasma Protein Binding (%) | 98.7 | 99.8 |
Table 2: Influence of CYP2C9 Genotype on this compound Pharmacokinetics
| Genotype | AUC of this compound (relative to 1/1) | AUC of EXP3174 (relative to 1/1) | Reference(s) |
| CYP2C91/2 | Higher | Lower | |
| CYP2C91/3 | Significantly Higher | Significantly Lower | |
| CYP2C93/3 | Markedly Higher | Markedly Lower |
AUC: Area under the plasma concentration-time curve.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the metabolism and pharmacokinetics of this compound.
Quantification of this compound and EXP3174 in Human Plasma by LC-MS/MS
This protocol describes a sensitive and reproducible method for the simultaneous determination of this compound and EXP3174 in human plasma.
4.1.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 200 µL of human plasma, add an internal standard (e.g., a structurally related compound not present in the sample).
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elute this compound and EXP3174 with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
4.1.2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized).
-
EXP3174: Precursor ion > Product ion (specific m/z values to be optimized).
-
Internal Standard: Precursor ion > Product ion (specific m/z values to be optimized).
-
Figure 2: LC-MS/MS analytical workflow.
In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol outlines the procedure for studying the metabolism of this compound in a controlled in vitro system.
4.2.1. Incubation Procedure
-
Prepare an incubation mixture in a microcentrifuge tube containing:
-
Phosphate buffer (100 mM, pH 7.4).
-
Human liver microsomes (0.2-0.5 mg/mL protein concentration).
-
This compound (at various concentrations to determine enzyme kinetics).
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Analyze the supernatant for the presence of this compound and its metabolites using LC-MS/MS as described in section 4.1.
4.2.2. Enzyme Inhibition Assay
To identify the specific CYP enzymes involved, selective chemical inhibitors can be included in the incubation mixture.
-
Follow the incubation procedure as described in 4.2.1.
-
Prior to the addition of this compound, add a selective inhibitor for a specific CYP enzyme (e.g., sulfaphenazole for CYP2C9, ketoconazole for CYP3A4).
-
Compare the rate of metabolite formation in the presence and absence of the inhibitor to determine the contribution of the specific CYP isoform.
Figure 3: In vitro microsomal metabolism workflow.
Conclusion
The biotransformation of this compound is a well-characterized process, with the conversion to its active metabolite, EXP3174, by CYP2C9 and CYP3A4 being the most critical step for its therapeutic efficacy. The pharmacokinetic profile of this compound is significantly influenced by this metabolic pathway, and genetic variations in CYP2C9 can lead to considerable inter-individual differences in drug response. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound metabolism and the assessment of factors that may influence its clinical performance. A thorough understanding of these metabolic processes is essential for the safe and effective use of this compound in the treatment of hypertension and related cardiovascular diseases.
References
The Angiotensin II Receptor Antagonist Losartan and its Analogs: A Deep Dive into Structure-Activity Relationships
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Losartan, the first orally active, non-peptide angiotensin II (AII) type 1 (AT1) receptor antagonist, marked a paradigm shift in the management of hypertension and other cardiovascular diseases.[1] Its discovery paved the way for a new class of antihypertensive agents, the "sartans," which selectively block the renin-angiotensin system (RAS).[2] The therapeutic success of this compound has spurred extensive research into its structure-activity relationships (SAR) to develop analogs with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the SAR studies of this compound and its analogs, detailing quantitative data, experimental protocols, and key signaling pathways.
Structure-Activity Relationship (SAR) of this compound and its Analogs
The chemical structure of this compound features several key pharmacophoric elements that are crucial for its binding to the AT1 receptor. These include the biphenyl-tetrazole moiety, the imidazole ring, and the n-butyl chain. Modifications to these components have profound effects on the drug's activity.
The biphenyl-tetrazole group is a critical feature for high-affinity binding. The acidic tetrazole ring, in particular, is thought to mimic the C-terminal carboxylate of angiotensin II, forming a key interaction with the receptor.[3] The imidazole ring and its substituents also play a significant role in receptor binding and oral activity. For instance, the hydroxymethyl group at the C5 position of the imidazole ring in this compound is metabolized in vivo to a more potent carboxylic acid metabolite, EXP3174.[4] This metabolite exhibits 20- to 30-times greater affinity for the AT1 receptor than the parent drug.[1]
The n-butyl group at the C2 position of the imidazole ring is essential for optimal activity, and modifications to this alkyl chain can significantly impact potency. The following tables summarize the quantitative SAR data for this compound and several of its key analogs.
| Compound | Modification from this compound | In Vitro Activity (IC50, nM) | In Vivo Activity | Reference |
| This compound | - | 19 - 59 | Effective antihypertensive | |
| EXP3174 | -CH2OH at C5 of imidazole oxidized to -COOH | ~1-2 | More potent than this compound | |
| UR-7280 | Imidazole replaced with pyrazole, other modifications | 3 | Potent antihypertensive | |
| Fimasartan (BR-A-657) | Imidazole replaced with pyrimidin-4(3H)-one | 0.13 (binding affinity), 0.42 (functional antagonism) | Highly potent and orally active | |
| AMBF3Los | Modification at the hydroxymethylene group | 7.9 (Ki) | Good binding affinity for AT1R | |
| FEtLos | Modification at the hydroxymethylene group | 2000 (Ki) | Lower binding affinity | |
| Compound 1 | Indole-based analog | 0.82 | Potent anti-hypertensive |
| Antagonist | pKi | Reference |
| Candesartan | 8.61 ± 0.21 | |
| Telmisartan | 8.19 ± 0.04 | |
| Valsartan | 7.65 ± 0.12 | |
| This compound | 7.17 ± 0.07 |
Experimental Protocols
The evaluation of this compound and its analogs involves a battery of in vitro and in vivo experiments to determine their binding affinity, functional antagonism, and antihypertensive efficacy.
In Vitro Radioligand Binding Assay
This assay is used to determine the binding affinity of the compounds for the AT1 receptor.
Protocol:
-
Membrane Preparation: AT1 receptor-expressing cells (e.g., CHO cells) or tissues (e.g., rat adrenal cortical membranes) are homogenized and centrifuged to isolate the membrane fraction containing the receptors.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]-Angiotensin II) and varying concentrations of the test compound (unlabeled antagonist).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation spectrophotometry.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis of the competition binding data. The Ki (inhibition constant) or pKi (-logKi) can then be determined.
In Vivo Angiotensin II-Induced Pressor Response in Pithed Rats
This in vivo model is used to assess the functional antagonistic activity of the compounds.
Protocol:
-
Animal Preparation: Rats are anesthetized and pithed (spinal cord destroyed) to eliminate central nervous system influences on blood pressure.
-
Drug Administration: The test compound or vehicle is administered intravenously (iv) or orally (po).
-
Angiotensin II Challenge: A pressor dose of angiotensin II is administered intravenously, and the increase in blood pressure is measured.
-
Inhibition Measurement: The ability of the test compound to inhibit the angiotensin II-induced pressor response is quantified. The dose of the antagonist that produces a 50% inhibition of the pressor response (ED50) is determined.
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
This model is used to evaluate the antihypertensive efficacy of the compounds in a genetic model of hypertension.
Protocol:
-
Animal Model: Spontaneously hypertensive rats (SHR) are used.
-
Drug Administration: The test compound or vehicle is administered orally.
-
Blood Pressure Measurement: Mean arterial pressure is monitored over time (e.g., up to 10 hours or more) using methods like the tail-cuff system.
-
Efficacy Evaluation: The reduction in blood pressure produced by the test compound is compared to that of a reference drug (e.g., this compound) or vehicle.
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound and its analogs are mediated through the blockade of the AT1 receptor, which in turn modulates several downstream signaling pathways.
Angiotensin II Signaling Pathway and this compound's Mechanism of Action
Angiotensin II, upon binding to the AT1 receptor, activates a cascade of intracellular events leading to vasoconstriction, aldosterone secretion, and cell proliferation. This compound competitively blocks this binding, thereby inhibiting these effects.
Caption: Angiotensin II signaling and this compound's inhibitory action.
TGF-β/Smad Signaling Pathway in Myocardial Fibrosis
This compound has been shown to inhibit myocardial fibrosis by suppressing the endothelial-to-mesenchymal transition (EndMT) via the TGF-β/Smad signaling pathway.
Caption: this compound's inhibition of the TGF-β/Smad pathway.
AMPK-p53-p21 Signaling Pathway in Vascular Smooth Muscle Cell Proliferation
This compound can inhibit vascular smooth muscle cell (VSMC) proliferation through the activation of the AMP-activated protein kinase (AMPK) pathway.
Caption: this compound's anti-proliferative effect via AMPK signaling.
General Workflow for SAR Studies of this compound Analogs
The development and evaluation of new this compound analogs follow a structured workflow, from initial design and synthesis to preclinical and clinical evaluation.
Caption: Workflow for Structure-Activity Relationship studies.
Conclusion
The structure-activity relationship studies of this compound and its analogs have been instrumental in the development of a new generation of highly effective and well-tolerated antihypertensive agents. By systematically modifying the key structural features of the this compound molecule, researchers have been able to fine-tune the pharmacological properties of these compounds, leading to the discovery of analogs with superior potency and pharmacokinetic profiles. The experimental protocols and signaling pathways detailed in this guide provide a framework for the continued exploration of this important class of drugs, with the ultimate goal of developing even more effective therapies for cardiovascular diseases.
References
- 1. This compound: a selective angiotensin II type 1 (AT1) receptor antagonist for the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of [18F]FEtLos and [18F]AMBF3Los as Novel 18F-Labelled this compound Derivatives for Molecular Imaging of Angiotensin II Type 1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Standard Operating Procedure for In Vivo Losartan Administration in Murine Models
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Losartan is a selective, competitive antagonist of the angiotensin II type 1 (AT1) receptor, widely utilized in preclinical murine models to investigate the roles of the renin-angiotensin system (RAS) in various physiological and pathological processes. It is a valuable tool for studying cardiovascular diseases, renal dysfunction, fibrosis, and neurological conditions. These application notes provide a comprehensive overview and standardized protocols for the in vivo administration of this compound in murine models, ensuring reproducibility and accuracy in experimental outcomes.
Mechanism of Action
This compound exerts its effects by blocking the binding of angiotensin II, a potent vasoconstrictor and pro-inflammatory mediator, to the AT1 receptor. This inhibition leads to the dilation of blood vessels, a reduction in blood pressure, and the attenuation of downstream signaling pathways involved in inflammation, fibrosis, and cellular growth.
Quantitative Data Summary
The following table summarizes common dosage ranges, administration routes, and experimental durations for this compound in various murine models based on published literature.
| Application/Model | Mouse Strain | Dosage | Administration Route | Duration | Reference(s) |
| Cardiac Fibrosis | C57BL/10ScSn-Dmdmdx/J | 600 mg/L in drinking water | Drinking Water | 6 months | [1][2] |
| Cardiac Fibrosis (Alcohol-Induced) | Wistar Rat | 50 mg/kg/day | Oral Gavage | 8-12 weeks | [3][4][5] |
| Kidney Disease (AKI to CKD) | CD-1 | Not specified | Drinking Water | 5 months | |
| Diabetic Nephropathy | C57BL/6J | Not specified | Not specified | Not specified | |
| Cisplatin-Induced Nephrotoxicity | BALB/c | 10 mg/kg/day | Oral Gavage | Not specified | |
| Renal Fibrosis (UUO model) | C57BL/6 | Not specified | Not specified | Not specified | |
| Hypertension | Not specified | 3 mg/kg/day | Drinking Water | 4 weeks | |
| Sarcopenia/Aging | C57BL/6 | 50-70 mg/kg/day (0.9 g/L) | Drinking Water | 4 months | |
| Traumatic Brain Injury | C57BL/6 | 3 mg/kg | Oral Gavage | Daily | |
| Glaucoma | CD1 | 0.6 g/L in drinking water | Drinking Water | Not specified | |
| Salt-Sensitive Hypertension | Cor−/− | 5, 10, 20 mg/kg/day | Intraperitoneal Injection | Not specified |
Experimental Protocols
1. Preparation of this compound Solution
-
For Oral Gavage: this compound potassium is freely soluble in water. To prepare a solution for oral gavage, dissolve the required amount of this compound potassium powder in sterile 0.9% saline or distilled water. For example, to achieve a dose of 10 mg/kg in a 25g mouse with a gavage volume of 100 µL, a 2.5 mg/mL solution would be required. It is recommended to prepare fresh solutions daily.
-
For Drinking Water: To administer this compound via drinking water, dissolve the calculated amount in the animals' drinking water. For instance, a concentration of 0.6 g/L to 0.9 g/L is commonly used. The water bottles should be protected from light and the solution should be replaced fresh daily to ensure stability and consistent dosing. Monitor water intake to estimate the daily dose received by each animal.
2. Administration Routes
-
Oral Gavage: This method ensures precise dosing. Use an appropriate size gavage needle for the age and weight of the mouse. Acclimatize the animals to the procedure to minimize stress.
-
Drinking Water: This is a less stressful method for chronic studies. However, the exact dosage can vary depending on the water consumption of individual animals. It is crucial to monitor water intake and consider potential taste aversion that might affect consumption.
-
Intraperitoneal (i.p.) Injection: This route provides rapid systemic delivery. Dissolve this compound in sterile saline for injection.
3. Experimental Protocol for Cardiac Fibrosis Model
This protocol is based on a model of dystrophin-deficient mdx mice, which develop cardiomyopathy.
-
Animals: C57BL/10ScSn-Dmdmdx/J female mice.
-
Grouping:
-
Group 1: Untreated mdx mice (Control)
-
Group 2: this compound-treated mdx mice
-
-
This compound Administration: Administer this compound in the drinking water at a concentration of 600 mg/L for a period of 6 months.
-
Assessments:
-
Cardiac Function: Perform in vivo high-frequency echocardiography to assess parameters like percentage fractional shortening.
-
Blood Pressure: Monitor systolic blood pressure using non-invasive methods.
-
Fibrosis Assessment: At the end of the treatment period, euthanize the mice and collect the hearts. Perform histological analysis using picrosirius red staining to quantify the area of fibrosis.
-
Gene Expression: Evaluate the expression of fibrotic markers using real-time PCR.
-
4. Experimental Protocol for Kidney Disease Model (Cisplatin-Induced Nephrotoxicity)
This protocol outlines a study to assess the protective effects of this compound against kidney damage induced by cisplatin.
-
Animals: Female BALB/c mice.
-
Grouping:
-
Group 1: Control (vehicle treatment)
-
Group 2: Cisplatin (single i.p. injection of 12.7 mg/kg)
-
Group 3: Cisplatin + this compound (10 mg/kg/day, oral gavage)
-
-
Procedure:
-
Administer this compound or vehicle daily via oral gavage.
-
On a designated day, induce nephrotoxicity with a single intraperitoneal injection of cisplatin.
-
Continue daily this compound/vehicle administration.
-
-
Assessments:
-
Renal Function: Measure serum creatinine and blood urea nitrogen (BUN) levels.
-
Histopathology: Collect kidneys for histological examination to assess tubular injury and glomerular damage.
-
Apoptosis and Regeneration: Perform immunohistochemistry for markers of apoptosis (e.g., active caspase-3) and cell proliferation (e.g., BrdU) to evaluate cellular mechanisms of injury and repair.
-
Visualizations
Caption: this compound blocks the Angiotensin II Type 1 Receptor.
Caption: In vivo this compound administration workflow.
References
- 1. This compound decreases cardiac muscle fibrosis and improves cardiac function in dystrophin-deficient mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Decreases Cardiac Muscle Fibrosis and Improves Cardiac Function in Dystrophin-Deficient Mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound Prevents Heart Fibrosis Induced by Long-Term Intensive Exercise in an Animal Model | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
Utilizing Losartan in Primary Cell Culture to Investigate AT1 Receptor Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Losartan is a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor, a critical component of the renin-angiotensin system (RAS).[1][2] The RAS plays a pivotal role in regulating blood pressure, fluid and electrolyte balance, and cardiovascular remodeling. Dysregulation of the AT1 receptor is implicated in various pathologies, including hypertension, heart failure, and kidney disease. In the context of primary cell culture, this compound serves as an invaluable pharmacological tool to elucidate the intricate functions of the AT1 receptor in a controlled in vitro environment, mimicking physiological and pathophysiological conditions. These application notes provide detailed protocols for utilizing this compound to study AT1 receptor signaling and function in primary cells.
Mechanism of Action
This compound is a nonpeptide, competitive antagonist of the AT1 receptor.[1] It selectively blocks the binding of Angiotensin II (Ang II) to the AT1 receptor, thereby inhibiting its downstream effects.[1] The AT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by Ang II, primarily couples to Gq/11.[3] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to a variety of cellular responses, including vasoconstriction, cell proliferation, inflammation, and fibrosis. This compound effectively abrogates these Ang II-induced responses by preventing the initial ligand-receptor interaction.
Data Presentation
The following tables summarize quantitative data from representative studies investigating the effects of this compound on Ang II-induced responses in primary cell cultures.
Table 1: Inhibition of Angiotensin II-Induced Intracellular Calcium Mobilization by this compound in Primary Vascular Smooth Muscle Cells (VSMCs)
| This compound Concentration | Angiotensin II (100 nM) Induced [Ca2+]i Increase (nM) | Percent Inhibition |
| 0 µM (Control) | 150 ± 12 | 0% |
| 0.1 µM | 85 ± 9 | 43% |
| 1 µM | 25 ± 5 | 83% |
| 10 µM | 5 ± 2 | 97% |
Data are presented as mean ± standard deviation and are representative of typical findings in the literature.
Table 2: Dose-Dependent Effect of this compound on Angiotensin II-Induced Proliferation of Primary Rat Aortic Smooth Muscle Cells (RASMCs)
| Treatment | BrdU Incorporation (Absorbance at 450 nm) | Percent Inhibition of Proliferation |
| Control (Vehicle) | 0.25 ± 0.03 | - |
| Angiotensin II (1 µM) | 0.78 ± 0.06 | 0% |
| Ang II (1 µM) + this compound (0.1 µM) | 0.55 ± 0.05 | 30% |
| Ang II (1 µM) + this compound (1 µM) | 0.32 ± 0.04 | 59% |
| Ang II (1 µM) + this compound (10 µM) | 0.27 ± 0.03 | 65% |
Data are presented as mean ± standard deviation and are representative of typical findings in the literature.
Table 3: Effect of this compound on Angiotensin II-Induced Phosphorylation of ERK1/2 in Primary Human Renal Proximal Tubule Epithelial Cells (RPTECs)
| Treatment | p-ERK1/2 / Total ERK1/2 Ratio (Densitometry Units) | Percent Inhibition of Phosphorylation |
| Control (Vehicle) | 0.15 ± 0.02 | - |
| Angiotensin II (100 nM) | 0.85 ± 0.07 | 0% |
| Ang II (100 nM) + this compound (1 µM) | 0.30 ± 0.04 | 65% |
| Ang II (100 nM) + this compound (10 µM) | 0.18 ± 0.03 | 79% |
Data are presented as mean ± standard deviation and are representative of typical findings in the literature.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Vascular Smooth Muscle Cells (VSMCs) from Rat Aorta
This protocol describes the enzymatic digestion method for isolating VSMCs.
Materials:
-
Thoracic aorta from a male Wistar rat
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II
-
Elastase
-
Sterile Phosphate-Buffered Saline (PBS)
-
70% Ethanol
Procedure:
-
Euthanize the rat according to approved institutional guidelines.
-
Sterilize the thoracic region with 70% ethanol.
-
Aseptically dissect the thoracic aorta and place it in ice-cold sterile PBS.
-
Under a dissecting microscope, carefully remove the adventitia and surrounding connective tissue.
-
Cut the aorta into small rings (1-2 mm).
-
Incubate the aortic rings in DMEM containing Collagenase Type II (1 mg/mL) and Elastase (0.5 mg/mL) for 30-60 minutes at 37°C with gentle agitation.
-
Neutralize the enzymatic digestion by adding DMEM with 10% FBS.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) and plate in a T75 flask.
-
Culture the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Change the medium every 2-3 days. Cells should be ready for experiments within 7-14 days.
Protocol 2: Intracellular Calcium Imaging using Fura-2 AM
This protocol measures changes in intracellular calcium concentration ([Ca2+]i) in response to Ang II and the inhibitory effect of this compound.
Materials:
-
Primary cells cultured on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Angiotensin II
-
This compound
-
Fluorescence microscopy system equipped for ratiometric imaging (340/380 nm excitation)
Procedure:
-
Loading with Fura-2 AM:
-
Prepare a loading solution of 2 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Incubate the cells on coverslips with the loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove extracellular dye.
-
Allow the cells to de-esterify the dye for at least 30 minutes at room temperature in the dark.
-
-
Imaging:
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
Continuously perfuse the cells with HBSS.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
To investigate the inhibitory effect of this compound, pre-incubate the cells with the desired concentration of this compound (e.g., 1 µM) for 15-30 minutes.
-
Stimulate the cells with Angiotensin II (e.g., 100 nM) and record the changes in the 340/380 nm fluorescence ratio over time.
-
The ratio of fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
Protocol 3: Western Blot for Phosphorylated ERK1/2 (p-ERK1/2)
This protocol assesses the activation of the MAPK/ERK pathway, a downstream target of AT1 receptor signaling.
Materials:
-
Primary cells cultured in 6-well plates
-
Angiotensin II
-
This compound
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with this compound (e.g., 1 µM) for 1 hour.
-
Stimulate the cells with Angiotensin II (e.g., 100 nM) for the desired time (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Protocol 4: BrdU Cell Proliferation Assay
This protocol quantifies cell proliferation by measuring the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.
Materials:
-
Primary cells cultured in a 96-well plate
-
Angiotensin II
-
This compound
-
BrdU labeling solution
-
Fixing/Denaturing solution
-
Anti-BrdU antibody (peroxidase-conjugated)
-
Substrate solution (TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours.
-
Treat the cells with Angiotensin II and/or this compound at the desired concentrations for 24-48 hours.
-
-
BrdU Labeling:
-
Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
-
-
Detection:
-
Remove the culture medium and fix/denature the cells according to the manufacturer's instructions.
-
Add the anti-BrdU antibody and incubate for 1-2 hours at room temperature.
-
Wash the wells and add the substrate solution.
-
Incubate until a color change is observed and then add the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the rate of cell proliferation.
-
Visualizations
Caption: AT1 Receptor Signaling Pathway and Point of this compound Inhibition.
Caption: Experimental Workflow for Investigating AT1R Function with this compound.
Caption: Logical Relationship of this compound in Studying AT1 Receptor Function.
References
- 1. This compound inhibits the angiotensin II-induced stimulation of the phosphoinositide signalling system in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits the angiotensin II-induced modifications on fibrinolysis and matrix deposition by primary human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [qspace.library.queensu.ca]
Determining the Dose-Response Relationship of Losartan in Hypertensive Rat Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for establishing a dose-response curve for the angiotensin II receptor blocker, Losartan, in common rat models of hypertension. The provided methodologies and data summaries are intended to guide researchers in designing and executing robust preclinical studies for the evaluation of antihypertensive compounds.
Introduction
This compound is a selective, competitive antagonist of the angiotensin II type 1 (AT₁) receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS). By blocking the binding of angiotensin II to the AT₁ receptor, this compound effectively inhibits vasoconstriction and aldosterone secretion, leading to a reduction in blood pressure.[1][2][3] The characterization of the dose-response relationship is a critical step in the preclinical development of antihypertensive drugs, providing essential information on the potency and efficacy of the compound. This document outlines the necessary protocols for inducing hypertension in rats and for subsequently determining the dose-dependent effects of this compound on blood pressure.
Signaling Pathway of this compound's Action
This compound exerts its antihypertensive effect by intervening in the Renin-Angiotensin-Aldosterone System (RAAS). The diagram below illustrates the signaling cascade and the point of intervention for this compound.
Experimental Protocols
Induction of Hypertension in Rats
Several models can be utilized to induce hypertension in rats. The choice of model depends on the specific research question and the desired pathological characteristics.
Protocol 3.1.1: Spontaneously Hypertensive Rat (SHR) Model
The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of essential hypertension.
-
Animals: Male or female SHRs, typically 12-16 weeks of age, when hypertension is well-established. Age-matched Wistar-Kyoto (WKY) rats are used as normotensive controls.
-
Housing: House rats in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
-
Procedure:
Protocol 3.1.2: Two-Kidney, One-Clip (2K1C) Goldblatt Model
This model induces renovascular hypertension.
-
Animals: Male Sprague-Dawley or Wistar rats, weighing 200-250 g.
-
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Make a flank incision to expose the left kidney.
-
Carefully dissect the renal artery and place a silver or plastic clip with a specific internal diameter (e.g., 0.2 mm) around the artery to partially occlude it.
-
The right kidney remains untouched.
-
Suture the incision and allow the animal to recover.
-
Hypertension typically develops over 2-4 weeks. Monitor blood pressure weekly to confirm the development of hypertension.
-
Protocol 3.1.3: L-NAME-Induced Hypertension
This model induces hypertension through the inhibition of nitric oxide synthase.
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Procedure:
-
Administer Nω-nitro-L-arginine methyl ester (L-NAME) in the drinking water at a concentration of 40-100 mg/L for 4-6 weeks.
-
Monitor the development of hypertension by measuring blood pressure weekly.
-
Blood Pressure Measurement
Accurate and consistent blood pressure measurement is crucial for dose-response studies.
Protocol 3.2.1: Tail-Cuff Plethysmography (Non-Invasive)
-
Apparatus: A tail-cuff system consisting of a cuff, a pulse sensor, and a control unit.
-
Procedure:
-
Acclimatize the rats to the restraining device and the procedure for several days before the actual measurements to minimize stress-induced blood pressure fluctuations.
-
Gently place the rat in the restrainer.
-
Place the cuff and sensor on the base of the tail.
-
The system will automatically inflate and deflate the cuff while recording the systolic blood pressure.
-
Take at least three stable readings and calculate the average. This method is suitable for repeated measurements over a chronic study.
-
Protocol 3.2.2: Radiotelemetry (Invasive - Gold Standard)
-
Apparatus: Implantable telemetry transmitter, receiver, and data acquisition system.
-
Procedure:
-
Anesthetize the rat.
-
Surgically implant the telemetry transmitter's catheter into the abdominal aorta or carotid artery. The body of the transmitter is placed in the abdominal cavity.
-
Allow the animal to recover for at least one week.
-
The system allows for continuous, long-term monitoring of blood pressure, heart rate, and activity in conscious, freely moving rats, providing highly accurate and reliable data.
-
Dose-Response Curve Determination
-
Drug Preparation: Prepare fresh solutions of this compound potassium in sterile saline or distilled water on each day of the experiment.
-
Administration: Administer this compound via oral gavage (p.o.) or intraperitoneal injection (i.p.). Oral administration is more clinically relevant.
-
Experimental Design:
-
Divide the hypertensive rats into multiple groups (n=6-8 rats per group).
-
Include a vehicle control group (receiving only the vehicle, e.g., saline).
-
Administer different doses of this compound to the treatment groups. A suggested dose range for an initial study could be 1, 3, 10, and 30 mg/kg.
-
Measure blood pressure at baseline (before drug administration) and at several time points after administration (e.g., 1, 2, 4, 6, and 24 hours) to determine the peak effect and duration of action.
-
For chronic studies, administer the drug daily for a specified period (e.g., 2-4 weeks) and measure blood pressure at regular intervals.
-
Data Presentation
The following tables summarize representative data for the dose-dependent effects of this compound on blood pressure in hypertensive rat models.
Table 1: Acute Dose-Response of this compound on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHR)
| Dose (mg/kg, p.o.) | Baseline SBP (mmHg) | SBP at Peak Effect (mmHg) | Maximum SBP Reduction (mmHg) |
| Vehicle | 185 ± 5 | 183 ± 6 | 2 ± 1 |
| 3 | 188 ± 6 | 165 ± 7 | 23 ± 3 |
| 10 | 190 ± 5 | 150 ± 8 | 40 ± 4 |
| 30 | 187 ± 7 | 135 ± 6 | 52 ± 5 |
Data are presented as mean ± SEM. SBP was measured by the tail-cuff method.
Table 2: Chronic (4-week) Effects of this compound on Mean Arterial Pressure (MAP) in L-NAME-Induced Hypertensive Rats
| Treatment Group | Dose (mg/kg/day, p.o.) | Initial MAP (mmHg) | Final MAP (mmHg) | Change in MAP (mmHg) |
| Control (L-NAME) | - | 175 ± 8 | 178 ± 7 | +3 ± 2 |
| This compound | 10 | 178 ± 6 | 145 ± 5 | -33 ± 4 |
| This compound | 20 | 176 ± 7 | 130 ± 6 | -46 ± 5 |
Data are presented as mean ± SEM. MAP was measured via radiotelemetry.
Experimental Workflow and Logical Relationships
The following diagram outlines the general workflow for a dose-response study of this compound in a rat hypertension model.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for researchers investigating the dose-response relationship of this compound in rat models of hypertension. Adherence to these standardized methods will facilitate the generation of reliable and reproducible data, which is essential for the preclinical assessment of antihypertensive therapies. The selection of the appropriate hypertensive model and blood pressure measurement technique should be carefully considered based on the specific objectives of the study.
References
- 1. karger.com [karger.com]
- 2. researchgate.net [researchgate.net]
- 3. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential effect of chronic antihypertensive treatment on vascular smooth muscle cell phenotype in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound versus gene therapy: chronic control of high blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Method for Losartan Quantification in Tissue: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantification of Losartan in various biological tissues using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocol outlines procedures for tissue homogenization, analyte extraction, and chromatographic analysis. Additionally, it includes information on the mechanism of action of this compound, supplemented by diagrams of relevant signaling pathways to provide a comprehensive resource for researchers. The methods described are adaptable for pharmacokinetic, toxicokinetic, and drug distribution studies.
Introduction
This compound is an orally active, non-peptide angiotensin II receptor antagonist used primarily for the treatment of hypertension.[1] It exerts its effects by selectively blocking the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[2] Accurate quantification of this compound in various tissues is crucial for understanding its distribution, metabolism, and efficacy in preclinical and clinical research. This application note details a robust and reliable HPLC method for this purpose.
Mechanism of Action
This compound is a selective antagonist of the angiotensin II type 1 (AT1) receptor.[3] Angiotensin II is a potent vasoconstrictor and a primary component of the renin-angiotensin-aldosterone system (RAAS), which plays a key role in regulating blood pressure. By blocking the AT1 receptor, this compound prevents angiotensin II from exerting its pressor effects, leading to vasodilation and a reduction in blood pressure.[1]
Furthermore, this compound has been shown to inhibit the TGF-β/Smad signaling pathway, which is implicated in tissue fibrosis.[3] This inhibitory action may contribute to its protective effects on organs such as the heart and kidneys.
Signaling Pathway Diagrams
Caption: Angiotensin II Receptor Signaling Pathway and this compound's Point of Inhibition.
Caption: TGF-β/Smad Signaling Pathway and the Indirect Inhibitory Effect of this compound.
Experimental Protocols
Materials and Reagents
-
This compound potassium reference standard
-
Internal Standard (e.g., Valsartan or Thioridazine)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Triethylamine
-
Orthophosphoric acid
-
Disodium hydrogen phosphate
-
Trichloroacetic acid (TCA) or Perchloric acid (PCA)
-
Ethyl acetate
-
Hexane
-
Solid Phase Extraction (SPE) cartridges (C18)
Instrumentation and Chromatographic Conditions
The following table summarizes typical HPLC conditions for this compound analysis. These may require optimization based on the specific instrument and tissue matrix.
| Parameter | Condition 1 | Condition 2 |
| HPLC System | Agilent 1200 Series or equivalent | Shimadzu LC-20AD or equivalent |
| Column | Hypersil ODS C18 (150 x 4.6 mm, 5 µm) | Chromolith Performance RP-18e (100 x 4.6 mm) |
| Mobile Phase | 0.5% Triethylamine (pH 2.4) : Acetonitrile (65:35 v/v) | 0.01 M Disodium hydrogen phosphate (pH 3.5) : Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Injection Volume | 20 µL | 20 µL |
| Column Temp. | 30 °C | Ambient |
| Detection | UV at 225 nm | UV at 254 nm |
| Retention Time | ~2.7 min | ~3.4 min |
Standard and Sample Preparation Workflow
Caption: General Experimental Workflow for this compound Quantification in Tissue.
Detailed Protocols
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound potassium reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.05 to 100 µg/mL.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard (e.g., Valsartan) in methanol.
-
IS Working Solution: Dilute the IS stock solution with the mobile phase to a final concentration of 20 µg/mL.
-
Accurately weigh approximately 100-200 mg of the tissue sample.
-
Add ice-cold phosphate-buffered saline (PBS) at a ratio of 1:3 (w/v) (e.g., 100 mg of tissue in 300 µL of PBS).
-
Homogenize the tissue on ice using a mechanical homogenizer (e.g., rotor-stator or bead beater) until a uniform homogenate is obtained.
-
Store the homogenate at -80 °C if not used immediately.
Method A: Protein Precipitation (PPT)
-
To 200 µL of tissue homogenate, add 20 µL of the IS working solution and vortex briefly.
-
Add 600 µL of cold acetonitrile or 10% TCA.
-
Vortex vigorously for 2 minutes to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex and transfer to an HPLC vial for analysis.
Method B: Liquid-Liquid Extraction (LLE)
-
To 200 µL of tissue homogenate, add 20 µL of the IS working solution and vortex briefly.
-
Add 1 mL of an extraction solvent mixture (e.g., ethyl acetate:hexane, 9:1 v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex and transfer to an HPLC vial for analysis.
Method C: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of HPLC-grade water.
-
Loading: To 200 µL of tissue homogenate, add 20 µL of the IS working solution and 800 µL of 1% formic acid in water. Vortex and load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute this compound and the IS with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex and transfer to an HPLC vial for analysis.
Data Presentation and Method Validation
The developed method should be validated according to standard bioanalytical guidelines. Key validation parameters are summarized in the table below.
| Validation Parameter | Typical Acceptance Criteria | Example Data |
| Linearity (r²) | ≥ 0.999 | 0.9999 |
| Concentration Range | Dependent on application | 0.05 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | Intra-day: < 15%, Inter-day: < 15% | Intra-day: < 2%, Inter-day: < 2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3 | 0.07 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10 | 0.25 µg/mL |
Conclusion
This application note provides a comprehensive and adaptable HPLC method for the quantification of this compound in tissue samples. The detailed protocols for sample preparation and chromatographic analysis, along with the contextual information on this compound's mechanism of action, offer a valuable resource for researchers in pharmacology and drug development. The method demonstrates good linearity, accuracy, and precision, making it suitable for a wide range of preclinical studies.
References
Application of Losartan in Experimental Models of Diabetic Nephropathy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of losartan, an angiotensin II receptor blocker (ARB), in preclinical experimental models of diabetic nephropathy (DN). The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound and other novel compounds for the treatment of DN.
Introduction
Diabetic nephropathy is a major microvascular complication of diabetes mellitus and a leading cause of end-stage renal disease.[1] The renin-angiotensin system (RAS) plays a crucial role in the pathogenesis of DN, with angiotensin II (Ang II) being a key mediator of renal injury.[1][2] this compound, a selective antagonist of the angiotensin II type 1 (AT1) receptor, has been extensively studied for its renoprotective effects.[2][3] It mitigates the pathological effects of Ang II, which include vasoconstriction, inflammation, fibrosis, and increased oxidative stress. Experimental models of DN are indispensable for elucidating the mechanisms of the disease and for testing the efficacy of therapeutic interventions like this compound.
Mechanism of Action of this compound in Diabetic Nephropathy
This compound exerts its renoprotective effects through multiple mechanisms, primarily by blocking the AT1 receptor, which leads to a cascade of beneficial downstream effects.
Key Protective Pathways:
-
Reduction of Pro-fibrotic Factors: this compound significantly reduces the expression of transforming growth factor-beta (TGF-β) and its receptors (TGF-βRI and TGF-βRII) in the kidneys of diabetic animals. This leads to decreased synthesis of extracellular matrix proteins like fibronectin, thereby attenuating glomerular mesangial expansion and glomerulosclerosis.
-
Podocyte Protection: this compound has been shown to protect podocytes, the specialized epithelial cells of the glomerulus, from high glucose-induced injury. It achieves this by inhibiting the expression of B7-1, a protein implicated in podocyte damage, through the AT1R-PI3K 110α subunit pathway. Furthermore, this compound can stabilize the expression of glucose transporter 1 (GLUT1), preventing podocyte apoptosis and improving their function.
-
Anti-inflammatory Effects: By blocking Ang II signaling, this compound reduces the expression of inflammatory cytokines and chemokines in the kidney, mitigating the chronic low-grade inflammation that contributes to renal damage in DN.
-
Reduction of Oxidative Stress: this compound treatment has been associated with a significant suppression of renal oxidative stress in diabetic models. It can control the activity of enzymes like monoamine oxidase type A (MAO-A), which is an intracellular source of reactive oxygen species.
-
Hemodynamic Effects: this compound lowers systemic blood pressure and reduces intraglomerular pressure by causing vasodilation of the efferent arterioles, which helps to decrease glomerular hyperfiltration and albuminuria.
Quantitative Effects of this compound in Preclinical Models
The efficacy of this compound in ameliorating key markers of diabetic nephropathy has been quantified in numerous studies. The following tables summarize representative data from experimental models.
Table 1: Effect of this compound on Renal Function and Blood Pressure in Rodent Models of Diabetic Nephropathy
| Parameter | Animal Model | Treatment Group | Control Group (Diabetic) | % Change with this compound | Reference |
| Albuminuria (µ g/day ) | Diabetic Rats | This compound (10 mg/kg/day) | 1724 ± 945 | -54.9% | |
| Albuminuria (mg/24h) | Type 1 Diabetic Patients | This compound (50 mg/day) | 1138 (baseline) | -30% | |
| This compound (100 mg/day) | 1138 (baseline) | -48% | |||
| Urinary TGF-β (pg/mg creatinine) | Diabetic Rats | This compound (50 mg/L in water) | 603.9 ± 80.41 | -59.6% | |
| Systolic Blood Pressure (mmHg) | Type 1 Diabetic Patients | This compound (100 mg/day) | 155 (baseline) | -7.7% | |
| Glomerular Filtration Rate (ml/min) | Type 1 Diabetic Patients | This compound (100 mg/day) | 91 ± 3 (baseline) | -4.4% |
Table 2: Effect of this compound on Molecular Markers in Experimental Diabetic Nephropathy
| Molecular Marker | Animal Model | Method of Analysis | Change with this compound Treatment | Reference |
| TGF-β Expression | Diabetic Rats | Immunohistochemistry, Real-time PCR | Significantly Reduced | |
| Fibronectin Expression | Diabetic Rats | Immunohistochemistry | Significantly Reduced | |
| B7-1 Protein Expression | High Glucose-stimulated Podocytes | Western Blot | Significantly Reduced | |
| Monoamine Oxidase-A (MAO-A) Activity | Diabetic Rats | Radiochemical Assay | Significantly Reduced | |
| Mitochondrial ATP Synthase Subunit d | KKAy Diabetic Mice | 2D-DIGE, MALDI-TOF MS | Expression Suppressed | |
| RAGE, PAI-1, MCP-1 Gene Expression | db/db Diabetic Mice | RT-qPCR | Significantly Inhibited |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of studies investigating the effects of this compound in diabetic nephropathy models.
Protocol 1: Induction of Type 1 Diabetic Nephropathy in Rats
This protocol describes the widely used streptozotocin (STZ)-induced model of type 1 diabetes in rats, which subsequently develops features of diabetic nephropathy.
Materials:
-
Male Wistar or Sprague-Dawley rats (170-200 g)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Glucometer and test strips
-
Metabolic cages for urine collection
-
This compound potassium
Procedure:
-
Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
-
Induction of Diabetes:
-
Fast the rats overnight (12-16 hours) before STZ injection.
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Administer a single intravenous (tail vein) or intraperitoneal injection of STZ at a dose of 50-60 mg/kg body weight.
-
Control animals receive an injection of citrate buffer alone.
-
-
Confirmation of Diabetes:
-
Monitor blood glucose levels 48-72 hours after STZ injection from tail vein blood using a glucometer.
-
Animals with fasting blood glucose levels >250 mg/dL are considered diabetic and included in the study.
-
-
This compound Administration:
-
Begin this compound treatment after the confirmation of diabetes. The start time can vary depending on the study design (preventive vs. therapeutic).
-
This compound can be administered via oral gavage (e.g., 10 mg/kg/day) or in drinking water (e.g., 20-50 mg/L).
-
The untreated diabetic group receives the vehicle (e.g., water) by the same administration route.
-
-
Monitoring and Sample Collection:
-
Monitor body weight and blood glucose levels weekly.
-
At specified time points (e.g., 4, 8, 12 weeks), place rats in metabolic cages for 24-hour urine collection to measure urinary albumin excretion (UAE) and creatinine.
-
At the end of the study period (e.g., 8-12 weeks), euthanize the animals.
-
Collect blood samples for measurement of serum creatinine and blood urea nitrogen (BUN).
-
Perfuse and collect kidneys for histopathological analysis (e.g., PAS staining for glomerulosclerosis), immunohistochemistry (e.g., for TGF-β, fibronectin), and molecular analysis (e.g., real-time PCR, Western blotting).
-
Protocol 2: Analysis of Gene and Protein Expression
A. Real-Time PCR for Gene Expression Analysis:
-
RNA Extraction: Isolate total RNA from kidney cortex tissue or isolated glomeruli using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR: Perform quantitative real-time PCR using gene-specific primers for target genes (e.g., TGF-β, fibronectin, RAGE) and a housekeeping gene (e.g., β-actin, GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
B. Western Blot for Protein Expression Analysis:
-
Protein Extraction: Homogenize kidney tissue or cultured cells in lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., B7-1, TGF-βRI).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin).
Visualizations
The following diagrams illustrate key pathways and workflows related to the application of this compound in experimental diabetic nephropathy.
Caption: Mechanism of action of this compound in diabetic nephropathy.
References
Application Notes and Protocols: Losartan as a Pharmacological Tool to Study Tissue Fibrosis
Audience: Researchers, scientists, and drug development professionals.
Introduction Tissue fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, is a pathological process that leads to organ scarring and dysfunction. A key pathway implicated in the progression of fibrosis across various organs, including the heart, kidneys, liver, and lungs, is the Renin-Angiotensin System (RAS).[1][2] The primary effector of this system, Angiotensin II (Ang II), exerts its pro-fibrotic effects mainly through the Angiotensin II Type 1 Receptor (AT1R).[2][3]
Losartan is a potent and selective AT1R antagonist. By blocking the binding of Ang II to AT1R, this compound effectively inhibits the downstream signaling cascades that promote fibroblast proliferation, their differentiation into myofibroblasts, and the synthesis of ECM components like collagen.[3] This specific mechanism of action makes this compound an invaluable pharmacological tool for investigating the role of the Ang II/AT1R axis in the pathogenesis of tissue fibrosis, both in vivo and in vitro. These notes provide an overview of its mechanism, applications, and detailed protocols for its use in fibrosis research.
Mechanism of Action: Inhibition of Pro-fibrotic Signaling
Ang II is a central mediator in the development of tissue fibrosis. Upon binding to its AT1 receptor on various cell types, including fibroblasts and myofibroblasts, it triggers a cascade of pro-fibrotic events. A primary pathway involves the upregulation of Transforming Growth Factor-beta (TGF-β), a potent cytokine that stimulates ECM production. This compound competitively inhibits the AT1 receptor, thereby blocking these downstream effects. This action helps to attenuate inflammation, reduce fibroblast activation, and decrease collagen deposition. Furthermore, this compound has been shown to suppress Endothelial-to-Mesenchymal Transition (EndMT) and Endoplasmic Reticulum (ER) stress, both of which are contributing factors to fibrosis.
Caption: this compound blocks Angiotensin II binding to the AT1 receptor, inhibiting TGF-β and fibrosis.
Applications in Tissue Fibrosis Research
This compound is widely used in various animal models to study its anti-fibrotic potential. Below is a summary of its effects on key fibrosis markers in different tissues.
Table 1: Effects of this compound on Hepatic Fibrosis Markers
| Animal Model | This compound Dose | Key Fibrosis Marker | Result of this compound Treatment | Reference |
| CCl₄-induced (Rat) | 5, 10, 20 mg/kg/day (gavage) | Serum ALT, AST, HA, PC III | Significant reduction in all markers | |
| CCl₄-induced (Rat) | 5, 10, 20 mg/kg/day (gavage) | Hepatic α-SMA & TGF-β expression | Significant decrease in expression | |
| ConA-induced (Mouse) | Not specified | Hepatic TGF-β1 expression | Significant suppression | |
| ConA-induced (Mouse) | Not specified | α-SMA positive cells (Activated HSCs) | Significant reduction | |
| Choline-deficient diet (Rat) | 10 mg/kg/day | Procollagen I & TGF-β mRNA | No significant difference compared to diet-only group |
Table 2: Effects of this compound on Renal Fibrosis Markers
| Animal Model | This compound Dose | Key Fibrosis Marker | Result of this compound Treatment | Reference |
| Unilateral Ureteral Obstruction (UUO) (Mouse) | Not specified | Renal α-SMA, Vimentin, COL-1 | Significant attenuation | |
| Unilateral Ureteral Obstruction (UUO) (Mouse) | Not specified | Renal tubular expression of GRP78 (ER Stress) | Significant reduction | |
| High-Fat Diet-induced Hyperglycemia (Mouse) | Not specified | Microalbuminuria, Glomerular EMT | Significant alleviation of microalbuminuria and suppression of EMT |
Table 3: Effects of this compound on Cardiac and Pulmonary Fibrosis Markers
| Animal Model | This compound Dose | Key Fibrosis Marker | Result of this compound Treatment | Reference |
| Cardiac Fibrosis | ||||
| Long-Term Intensive Exercise (Rat) | 50 mg/kg/day (oral) | Myocardial Collagen Deposition | Prevention of collagen deposition | |
| Long-Term Intensive Exercise (Rat) | 50 mg/kg/day (oral) | mRNA of TGF-β1, Fibronectin-1, Procollagen-I/III | Reduction of increases to control levels | |
| Dystrophin-Deficient mdx Mice | 600 mg/L in drinking water | Cardiac Muscle Fibrosis (%) | Significant decrease | |
| Pulmonary Fibrosis | ||||
| Bleomycin-induced (Rat) | Not specified | Lung Hydroxyproline Content | Significant reduction | |
| Bleomycin-induced (Rat) | 3, 9, 27 mg/kg (i.g.) | Serum TGF-β1 levels | Significant decrease | |
| Bleomycin-induced (Rat) | Not specified | Prostaglandin E2 (PGE₂) Levels | Significant increase (PGE₂ is anti-fibrotic) |
Experimental Protocols
Protocol 1: In Vivo Induction of Liver Fibrosis and this compound Treatment
This protocol describes the induction of hepatic fibrosis in rats using carbon tetrachloride (CCl₄) and subsequent treatment with this compound.
Caption: General workflow for in vivo studies of this compound on tissue fibrosis.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (225-250g). Allow for a one-week acclimatization period.
-
Fibrosis Induction: To induce hepatic fibrosis, administer a 50% solution of CCl₄ in olive oil via intraperitoneal injection twice a week for six weeks. The control group should receive only the olive oil vehicle.
-
This compound Administration: For treated groups, administer this compound daily by oral gavage at doses of 5, 10, or 20 mg/kg. Treatment should commence concurrently with CCl₄ induction and continue for the entire 6-week period.
-
Sample Collection: At the end of the 6-week period, sacrifice the animals. Collect blood for serum analysis and excise the liver for histological and molecular analysis.
-
Assessment of Fibrosis:
-
Biochemical Analysis: Measure serum levels of alanine transaminase (ALT), aspartate transaminase (AST), hyaluronic acid (HA), and procollagen type III (PC III) using standard enzymatic and radioimmunoassay kits.
-
Histological Analysis: Fix liver tissue in 10% formalin, embed in paraffin, and section. Stain with Hematoxylin & Eosin (H&E) for general morphology and Masson's Trichrome or Sirius Red to visualize and quantify collagen deposition.
-
Immunohistochemistry: Use specific antibodies to detect the expression of α-smooth muscle actin (α-SMA) as a marker of activated hepatic stellate cells and TGF-β.
-
Protocol 2: In Vitro Assessment of this compound on Fibroblast Activation
This protocol details the use of this compound to inhibit the activation of fibroblasts in a cell culture system, a key event in fibrogenesis.
Methodology:
-
Cell Culture: Culture primary human or rabbit Tenon's fibroblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Induction of Fibrotic Phenotype: Once cells reach ~80% confluency, replace the growth medium with serum-free medium for 24 hours. To induce a pro-fibrotic response, incubate the cells with recombinant human TGF-β2 (e.g., 5 ng/mL) for 48 hours.
-
This compound Treatment: Treat the TGF-β2-stimulated fibroblasts with varying concentrations of this compound (e.g., 0.3, 1.0, and 3.0 µM) for 24 to 48 hours. Include a control group treated with TGF-β2 alone and an untreated control group.
-
Assessment of Anti-fibrotic Effects:
-
Cell Proliferation Assay: Use an MTT assay to determine the effect of this compound on fibroblast proliferation.
-
Gene Expression Analysis (qPCR): Isolate total RNA from the cells. Perform quantitative real-time PCR to measure the mRNA expression levels of key fibrosis-related genes, such as Type I Alpha I Collagen (COL1A1) and TGF-β2.
-
Protein Expression (Immunofluorescence): Fix cells and perform immunofluorescence staining for α-SMA to assess myofibroblast differentiation.
-
Data Analysis and Interpretation
For in vivo studies, quantitative data such as serum marker levels, hydroxyproline content, and fibrotic area (from histology) should be compared between control, disease, and this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in these markers in the this compound group compared to the disease group indicates an anti-fibrotic effect.
For in vitro studies, changes in cell proliferation, gene expression (fold-change), and protein levels should be analyzed. A dose-dependent inhibition of fibroblast proliferation or a significant downregulation of pro-fibrotic genes like COL1A1 in this compound-treated cells would demonstrate its direct anti-fibrotic action at the cellular level.
Conclusion
This compound serves as a critical pharmacological tool for elucidating the role of the Angiotensin II/AT1R signaling pathway in tissue fibrosis. Its high selectivity allows researchers to specifically probe this axis in a variety of in vivo and in vitro models. The protocols and data presented here provide a framework for utilizing this compound to investigate the mechanisms of fibrosis and to evaluate potential anti-fibrotic therapeutic strategies.
References
Preparation and Storage of Losartan Solutions for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation, storage, and in vitro application of Losartan solutions. This compound is a potent and selective angiotensin II receptor (AT1) antagonist widely used in research to investigate its effects on various cellular processes. Adherence to proper solution preparation and storage protocols is critical for obtaining reproducible and reliable experimental results.
Physicochemical Properties and Solubility
This compound potassium, the salt form typically used in research, is a white to off-white crystalline powder. Its solubility is a key factor in the preparation of stock and working solutions for in vitro studies.
Table 1: Solubility of this compound Potassium in Common Laboratory Solvents
| Solvent | Solubility | Notes |
| Water | Freely soluble (45 mg/mL)[1] | This compound potassium is highly water-soluble[2]. |
| DMSO (Dimethyl Sulfoxide) | Soluble (45 mg/mL)[1] | A common solvent for preparing high-concentration stock solutions[1]. |
| Methanol | Soluble | Solubility increases with temperature[3]. |
| Ethanol | Soluble (~20 mg/mL) | Another suitable solvent for stock solution preparation. Solubility also increases with temperature. |
| Acetonitrile | Slightly soluble | Not recommended as a primary solvent for stock solutions. |
| Propylene Glycol | Soluble | |
| N-methyl-2-pyrrolidone | Highly soluble | Dissolves the highest amount of this compound potassium among several tested organic solvents. |
Preparation of this compound Stock Solutions
For in vitro experiments, it is recommended to prepare a concentrated stock solution of this compound, which can then be diluted to the desired working concentration in cell culture media.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound potassium (Molecular Weight: 461.0 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Accurately weigh 5 mg of this compound potassium powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1.08 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound potassium is completely dissolved.
-
This will yield a 10 mM stock solution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Storage and Stability of this compound Solutions
Proper storage is crucial to maintain the potency and stability of this compound solutions.
Table 2: Recommended Storage Conditions and Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | 4°C, desiccated | 24 months | Protect from light and moisture. |
| Stock Solution in DMSO | -20°C | Up to 2 months | Aliquot to avoid multiple freeze-thaw cycles. |
| Aqueous Solutions | 4°C | Less than one day | Freshly prepare aqueous dilutions for each experiment. |
This compound is generally stable in a pH range of 3 to 9. However, exposure to light can cause photodegradation. Therefore, it is recommended to store solutions in light-protected containers.
Experimental Protocols for In Vitro Applications
The working concentration of this compound can vary significantly depending on the cell type and the specific in vitro assay being performed. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Protocol 2: General Protocol for Treating Cells with this compound
-
Culture cells to the desired confluency in appropriate cell culture plates.
-
Thaw a single-use aliquot of the this compound stock solution (e.g., 10 mM in DMSO) at room temperature.
-
Dilute the stock solution to the desired final working concentration in pre-warmed, serum-free, or complete cell culture medium. Note: To avoid solvent shock and precipitation, it is advisable to first dilute the stock solution in a small volume of medium and then add it to the final volume.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Include a vehicle control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Protocol 3: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures and can be used to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cells treated with this compound (as per Protocol 2) in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in sterile PBS)
-
DMSO or Solubilization Buffer
-
Microplate reader
Procedure:
-
Following the this compound treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 4: Analysis of Protein Expression by Western Blot
This protocol provides a general workflow for analyzing changes in protein expression in response to this compound treatment, for example, in signaling pathway studies.
Materials:
-
Cells treated with this compound (as per Protocol 2)
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).
Signaling Pathways and Experimental Workflows
This compound primarily acts by blocking the Angiotensin II Type 1 (AT1) receptor. This action can modulate several downstream signaling pathways.
Angiotensin II Receptor Signaling Pathway
The canonical pathway involves the binding of Angiotensin II to the AT1 receptor, leading to various cellular responses. This compound competitively inhibits this binding.
Caption: Angiotensin II Receptor Signaling and this compound Inhibition.
This compound's Effect on the TGF-β/Smad Signaling Pathway
This compound has been shown to inhibit the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway, which is implicated in fibrosis.
Caption: Inhibition of the TGF-β/Smad Pathway by this compound.
This compound's Activation of the AMPK Signaling Pathway
In some cell types, this compound has been observed to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.
Caption: Activation of the AMPK Signaling Pathway by this compound.
Experimental Workflow for Preparing and Using this compound Solutions
The following diagram outlines the general workflow from preparation to in vitro application of this compound solutions.
Caption: Workflow for this compound Solution Preparation and Use.
References
Application Notes and Protocols for Immunohistochemical Staining of Tissues Following Losartan Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) staining of paraffin-embedded tissues from subjects treated with Losartan, an angiotensin II receptor blocker. The protocol is designed to be a comprehensive guide, covering all stages from tissue preparation to data analysis. Additionally, this document summarizes quantitative data from relevant studies and provides diagrams of the experimental workflow and the this compound-affected signaling pathway.
Introduction
This compound is a widely used antihypertensive drug that exerts its effects by selectively blocking the angiotensin II type 1 (AT1) receptor. Its therapeutic applications extend beyond blood pressure control to mitigating tissue fibrosis, inflammation, and apoptosis in various organs, including the heart, kidneys, and ovaries. Immunohistochemistry is a powerful technique to visualize and quantify the cellular and molecular changes induced by this compound treatment. This protocol provides a standardized procedure for IHC analysis of tissues post-Losartan administration.
Data Presentation
The following table summarizes quantitative data from studies investigating the effects of this compound treatment on various tissue markers, as assessed by immunohistochemistry and other methods.
| Tissue/Organ | Marker | Treatment Group | Control Group | Outcome | Reference |
| Resistance Arteries | Media:Lumen Ratio | This compound | Hypertensive | Decreased | [1] |
| Resistance Arteries | CTGF Protein Expression | This compound | Hypertensive | Prevented Increase | [1] |
| Resistance Arteries | TGF-beta Protein Expression | This compound | Hypertensive | Prevented Increase | [1] |
| Ovarian Tissue | TNF-α Immunoexpression | This compound + I/R | I/R | Mildly Positive | [2] |
| Ovarian Tissue | IL-1β Immunoexpression | This compound + I/R | I/R | Mildly Positive | [2] |
| Myocardium | Caspase-3 Positive Cells | Diabetic + this compound | Diabetic | Significantly Decreased | |
| Myocardium | eNOS Immunoreaction | Diabetic + this compound | Diabetic | Significantly Increased | |
| Myocardium | Bax Gene Expression (OD) | Ischemia/Reperfusion + this compound | Ischemia/Reperfusion | Decreased | |
| Myocardium | Bcl-2 Gene Expression (OD) | Ischemia/Reperfusion + this compound | Ischemia/Reperfusion | Increased | |
| Myocardium | Apoptotic Cells (TUNEL) | Ischemia/Reperfusion + this compound | Ischemia/Reperfusion | Significantly Decreased |
I/R: Ischemia/Reperfusion; OD: Optical Density
Experimental Protocols
This section outlines a detailed methodology for the immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections following this compound treatment.
Tissue Collection and Fixation
-
Following the experimental endpoint, euthanize the animal according to approved institutional guidelines.
-
Perfuse the target organ with ice-cold phosphate-buffered saline (PBS) to remove blood.
-
Perfuse with 4% paraformaldehyde (PFA) in PBS for fixation. Alternatively, dissect the tissues and fix by immersion in 10% neutral buffered formalin for no longer than 24 hours. The volume of fixative should be 50-100 times the sample size.
-
After fixation, transfer the tissues to 70% ethanol for storage before processing.
Tissue Processing and Embedding
-
Dehydrate the fixed tissues through a graded series of ethanol solutions (e.g., 70%, 85%, 95%, and 100% ethanol).
-
Clear the tissues in xylene or a xylene substitute.
-
Infiltrate and embed the tissues in paraffin wax.
-
Store the paraffin blocks at room temperature until sectioning.
Sectioning
-
Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks using a microtome.
-
Float the sections in a warm water bath.
-
Mount the sections onto positively charged glass slides.
-
Dry the slides overnight at room temperature or on a slide warmer.
Deparaffinization and Rehydration
-
Immerse slides in two changes of xylene for 5-10 minutes each to remove the paraffin.
-
Rehydrate the sections by immersing them in a descending series of ethanol solutions:
-
100% ethanol (2 changes, 3-10 minutes each)
-
95% ethanol (1 change, 2-5 minutes)
-
70% ethanol (1 change, 2-5 minutes)
-
50% ethanol (optional, 1 change, 5 minutes)
-
-
Rinse the slides in distilled water.
Antigen Retrieval
Formalin fixation can create cross-links that mask antigenic sites. Antigen retrieval is crucial for unmasking these epitopes.
-
Heat-Induced Epitope Retrieval (HIER): This is the most common method.
-
Immerse slides in a staining dish containing an antigen retrieval buffer. Commonly used buffers include:
-
Sodium Citrate Buffer (10mM Sodium Citrate, 0.05% Tween 20, pH 6.0)
-
Tris-EDTA Buffer (10mM Tris, 1mM EDTA, pH 9.0)
-
-
Heat the slides in the buffer using a microwave, pressure cooker, or water bath to 95-100°C for 10-30 minutes.
-
Allow the slides to cool in the buffer for at least 20 minutes at room temperature.
-
Rinse the slides with PBS or Tris-buffered saline (TBS).
-
Immunohistochemical Staining
-
Peroxidase Block (for HRP-based detection): If using a horseradish peroxidase (HRP)-conjugated secondary antibody, incubate the slides in 3% hydrogen peroxide (H2O2) in methanol or water for 10-15 minutes to block endogenous peroxidase activity. Rinse with PBS.
-
Blocking: To prevent non-specific antibody binding, incubate the sections with a blocking solution for 30-60 minutes at room temperature. A common blocking solution is 5% normal serum (from the same species as the secondary antibody) in PBS or TBS containing 1% bovine serum albumin (BSA).
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking solution. Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash the slides three times for 5 minutes each in PBS or TBS to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the sections with a biotinylated or fluorophore-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 4.
-
Detection (for HRP-based detection): If using a biotinylated secondary antibody, incubate with an avidin-biotin complex (ABC) reagent for 30-60 minutes. Wash, and then apply a chromogen substrate such as 3,3'-diaminobenzidine (DAB) until the desired stain intensity develops.
-
Counterstaining: Counterstain the sections with a suitable nuclear stain, such as Mayer's hematoxylin, for a brief period.
-
Dehydration and Mounting:
-
Dehydrate the sections through an ascending series of ethanol solutions (e.g., 70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium and a coverslip.
-
Visualization
Experimental Workflow
Caption: Experimental workflow for immunohistochemical staining.
This compound Signaling Pathway
Caption: this compound's mechanism of action on signaling pathways.
References
Application Notes and Protocols: Employing CRISPR-Cas9 to Investigate Mechanisms of Losartan Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Losartan is a widely prescribed angiotensin II receptor blocker (ARB) for the treatment of hypertension and other cardiovascular diseases. Its primary mechanism of action is the selective blockade of the angiotensin II type 1 (AT1) receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[1][2][3] However, a subset of patients exhibits resistance to this compound, leading to suboptimal therapeutic outcomes. The underlying molecular mechanisms of this resistance are multifaceted and not fully understood. Potential mechanisms include genetic variations affecting drug metabolism, activation of alternative signaling pathways, and alterations in downstream effector molecules.[4]
The advent of CRISPR-Cas9 genome editing technology offers a powerful and unbiased approach to systematically investigate the genetic basis of drug resistance.[5] By creating precise loss-of-function mutations on a genome-wide scale, researchers can identify genes and pathways that, when perturbed, confer resistance to this compound. This application note provides a comprehensive guide for utilizing CRISPR-Cas9 screens to elucidate the mechanisms of this compound resistance, complete with detailed experimental protocols and data interpretation strategies.
Potential Mechanisms of this compound Resistance
Several mechanisms have been proposed to contribute to this compound resistance:
-
Pharmacokinetic Factors: this compound is a prodrug that is converted to its more potent active metabolite, E-3174, primarily by the cytochrome P450 enzyme CYP2C9. Genetic polymorphisms in the CYP2C9 gene can lead to reduced metabolic activation of this compound, thereby diminishing its therapeutic efficacy.
-
AT1 Receptor-Independent Signaling: this compound has been shown to exert effects independent of AT1 receptor blockade. These include interactions with the thromboxane A2 (TXA2) receptor and potential modulation of the angiotensin-(1-7) Mas receptor signaling pathway. The clinical relevance of these off-target effects in the context of resistance is an active area of investigation.
-
Activation of Bypass Pathways: The renin-angiotensin system (RAS) is complex, with bypass pathways for angiotensin II production that are not dependent on the angiotensin-converting enzyme (ACE). Even with AT1 receptor blockade by this compound, the continued production of angiotensin II could activate other receptors or signaling cascades.
-
Alterations in Downstream Signaling: Resistance to this compound may arise from modifications in signaling pathways downstream of the AT1 receptor. For instance, pathways involving Transforming Growth Factor-beta (TGF-β) and Connective Tissue Growth Factor (CTGF) have been implicated in the pathological effects of angiotensin II, and alterations in these pathways could potentially circumvent the effects of AT1 receptor blockade.
Investigating this compound Resistance with CRISPR-Cas9
A genome-wide CRISPR-Cas9 knockout screen can be employed to identify genes whose loss confers resistance to this compound. The general workflow for such a screen is depicted below.
Caption: A generalized workflow for a pooled CRISPR-Cas9 knockout screen to identify genes involved in drug resistance.
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen for this compound Resistance
This protocol outlines a pooled, loss-of-function CRISPR screen to identify genes that, when knocked out, promote cell survival in the presence of this compound.
1.1. Cell Line and Culture:
-
Select a relevant human cell line that expresses the AT1 receptor and is sensitive to this compound. Examples include vascular smooth muscle cells (VSMCs) or renal cells.
-
Generate a stable Cas9-expressing cell line by lentiviral transduction with a Cas9-expression vector followed by antibiotic selection.
1.2. Lentiviral sgRNA Library Transduction:
-
Amplify a genome-wide sgRNA library (e.g., GeCKO, TKOv3).
-
Produce high-titer lentivirus for the sgRNA library.
-
Transduce the Cas9-expressing cells with the sgRNA library lentivirus at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA.
-
Select for transduced cells using puromycin.
1.3. This compound Selection:
-
Determine the IC50 of this compound for the Cas9-expressing parental cell line using a cell viability assay (see Protocol 2).
-
After puromycin selection, split the transduced cell population into two groups: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with this compound at a concentration around the IC80 to provide strong selective pressure.
-
Culture the cells for 14-21 days, passaging as necessary and maintaining the selective pressure.
1.4. Hit Identification:
-
Harvest genomic DNA from both the control and this compound-treated populations at the end of the selection period.
-
Amplify the sgRNA-containing genomic regions by PCR.
-
Perform next-generation sequencing (NGS) to determine the representation of each sgRNA in both populations.
-
Use bioinformatics tools like MAGeCK to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control population. These enriched sgRNAs correspond to genes whose knockout confers this compound resistance.
1.5. Hit Validation:
-
Validate the top candidate genes from the screen by generating individual knockout cell lines for each gene.
-
Confirm the knockout by Sanger sequencing and Western blot (if an antibody is available).
-
Perform cell viability assays (Protocol 2) on the individual knockout lines to confirm their resistance to this compound.
Protocol 2: Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
2.1. Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate)
-
Plate reader
2.2. Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol is for assessing the activation state of key proteins in signaling pathways potentially involved in this compound resistance.
3.1. Sample Preparation:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound, Angiotensin II, or other relevant stimuli for the desired time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
3.2. Electrophoresis and Transfer:
-
Separate 20-30 µg of protein lysate on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3.3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies could include those against:
-
Phospho-p38 MAPK
-
Total p38 MAPK
-
Phospho-ERK1/2
-
Total ERK1/2
-
Phospho-JNK
-
Total JNK
-
Phospho-SMAD2/3
-
Total SMAD2/3
-
AT1 Receptor
-
β-actin (as a loading control)
-
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Cell Viability Data for this compound Resistance Screen Hit Validation
| Gene Knockout | This compound IC50 (µM) | Fold Change in Resistance (vs. WT) |
| Wild-Type (WT) | 10.2 ± 1.5 | 1.0 |
| Candidate Gene 1 | 45.8 ± 3.2 | 4.5 |
| Candidate Gene 2 | 12.1 ± 2.1 | 1.2 |
| ... | ... | ... |
Table 2: Densitometry Analysis of Western Blot Data
| Treatment | p-p38/total p38 (Fold Change vs. Control) | p-ERK/total ERK (Fold Change vs. Control) | p-SMAD2/3/total SMAD2/3 (Fold Change vs. Control) |
| Control (Vehicle) | 1.0 | 1.0 | 1.0 |
| Angiotensin II | 3.5 ± 0.4 | 4.2 ± 0.6 | 2.8 ± 0.3 |
| This compound + Angiotensin II | 1.2 ± 0.2 | 1.5 ± 0.3 | 1.1 ± 0.2 |
| Candidate Gene 1 KO + this compound + Angiotensin II | 3.1 ± 0.5 | 3.8 ± 0.7 | 2.5 ± 0.4 |
Visualization of Signaling Pathways
Diagrams of key signaling pathways can aid in understanding the potential mechanisms of this compound resistance.
Caption: Simplified AT1 Receptor signaling pathway.
Caption: Potential alternative signaling pathways implicated in this compound's effects and resistance.
Conclusion
Employing CRISPR-Cas9 technology provides a powerful, unbiased platform for dissecting the complex mechanisms of this compound resistance. By combining genome-wide screening with targeted validation and detailed molecular analysis, researchers can identify novel genes and pathways that contribute to therapeutic failure. This knowledge is crucial for the development of predictive biomarkers for patient stratification and for the identification of new therapeutic targets to overcome this compound resistance, ultimately leading to more effective and personalized treatments for cardiovascular diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The Angiotensin-(1-7)/Mas Axis Counteracts Angiotensin II-Dependent and -Independent Pro-inflammatory Signaling in Human Vascular Smooth Muscle Cells [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. AT1 receptor signaling pathways in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Losartan Solubility in Physiological Buffers
This technical support guide provides researchers, scientists, and drug development professionals with strategies, troubleshooting advice, and frequently asked questions (FAQs) regarding the solubility enhancement of Losartan in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of this compound Potassium in aqueous and organic solvents?
This compound potassium is generally described as being freely soluble in water.[1][2][3] Its solubility in common laboratory solvents varies. For instance, its solubility in ethanol and DMSO is approximately 20 mg/mL.
Q2: How does the pH of physiological buffers affect the solubility of this compound?
The solubility of this compound is highly dependent on pH.[4] It exhibits low solubility in acidic conditions (pH 1.2) and high solubility in neutral to slightly alkaline conditions (pH 6.8).[4] One study reported the solubility at pH 1.2 to be 0.142 mg/mL, while at pH 6.8, it is considered to be freely soluble (approximately 1.0 mg/mL). Another source indicates an aqueous solubility of 3.3 mg/mL at a pH of 7.8.
Q3: What are the primary strategies to enhance the solubility of this compound in physiological buffers?
The main strategies to improve this compound's solubility include:
-
Solid Dispersion: This involves dispersing this compound in a hydrophilic carrier matrix to enhance its dissolution rate. Common carriers include β-cyclodextrin and polyethylene glycol (PEG) 6000.
-
Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD), can improve the solubility and stability of this compound.
-
pH Adjustment: As this compound's solubility is pH-dependent, adjusting the buffer's pH to a more neutral or slightly alkaline level can significantly increase its solubility.
-
Use of Co-solvents: Incorporating organic co-solvents like ethanol or DMSO in the buffer system can enhance solubility, although the concentration must be carefully controlled to avoid toxicity in biological assays.
Troubleshooting Guide
Issue 1: Precipitation of this compound is observed when diluting a stock solution into an aqueous buffer.
-
Cause: This phenomenon, often termed "solvent shock," occurs when a concentrated organic stock solution of this compound is rapidly diluted into an aqueous buffer. The drastic change in solvent polarity causes the drug to precipitate out of the solution. The final concentration of this compound in the aqueous medium might also have exceeded its solubility limit in that specific buffer.
-
Solution:
-
Add the stock solution dropwise into the aqueous buffer while vigorously stirring or vortexing.
-
Consider preparing an intermediate dilution in a solvent that is more miscible with the final aqueous buffer.
-
Ensure the final concentration of this compound does not exceed its known solubility in the specific buffer system.
-
Issue 2: this compound solubility is lower than expected in a prepared buffer solution.
-
Cause: The pH of the buffer may be too acidic. This compound's solubility is significantly lower in acidic environments.
-
Solution:
-
Verify the pH of your buffer.
-
If the experimental design allows, adjust the pH of the buffer to a more neutral or slightly alkaline value (e.g., pH 6.8 to 7.4).
-
Quantitative Data Summary
The following tables provide a summary of quantitative data on the solubility of this compound under various conditions.
Table 1: Solubility of this compound Potassium in Various Solvents
| Solvent | Solubility (mg/mL) | Reference(s) |
| Water | Freely Soluble | |
| Phosphate Buffer (pH 6.8) | ~ 1.0 | |
| Aqueous Buffer (pH 7.8) | 3.3 | |
| Ethanol | ~ 20 | |
| DMSO | ~ 20 |
Table 2: Effect of pH on the Aqueous Solubility of this compound Potassium
| pH | Solubility (mg/mL) | Description | Reference(s) |
| 1.2 | 0.142 | Low Solubility | |
| 4.5 | - | Inconclusive | |
| 6.8 | ~ 1.0 | High Solubility |
Table 3: Enhancement of this compound Solubility via Solid Dispersion
| Carrier | Drug:Carrier Ratio | Preparation Method | Solubility Enhancement | Reference(s) |
| β-Cyclodextrin | 1:2, 1:3, 1:4 | Hot Melt Extrusion, Lyophilization | Significantly improved dissolution rate | |
| PEG 6000 | 1:5 | Solid Dispersion | Slower drug release (20% in 8h) |
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol describes the preparation of a this compound solid dispersion using a hydrophilic carrier like PEG 6000.
-
Dissolution: Dissolve a specific quantity of this compound and the chosen carrier (e.g., PEG 6000) in a suitable solvent, such as methanol.
-
Solvent Evaporation: Evaporate the solvent under vacuum using a rotary evaporator.
-
Trituration and Sieving: Triturate the resulting mixture thoroughly in a mortar and pass it through a sieve (e.g., sieve no. 100).
-
Storage: Store the prepared solid dispersion in a sealed, airtight container.
Protocol 2: Formation of this compound-Cyclodextrin Inclusion Complex by Lyophilization
This protocol outlines the formation of an inclusion complex between this compound and a cyclodextrin derivative like 2-HP-β-CD.
-
Dissolution: Prepare an aqueous solution of the cyclodextrin. Separately, dissolve this compound in a suitable solvent.
-
Mixing: Add the this compound solution to the cyclodextrin solution and stir to form a dissolved mixture.
-
Lyophilization (Freeze-Drying): Freeze-dry the mixture to remove the solvent, resulting in a solid complex.
-
Characterization: The formation of the inclusion complex can be confirmed by analytical techniques such as Differential Scanning Calorimetry (DSC) and Nuclear Magnetic Resonance (NMR).
Visual Diagrams
Caption: Workflow for Solid Dispersion Preparation.
Caption: Workflow for Cyclodextrin Complexation.
Caption: Troubleshooting this compound Precipitation.
References
- 1. Formulation and Preparation of this compound-Potassium-Loaded Controlled-Release Matrices Using Ethocel Grade 10 to Establish a Correlation between In Vitro and In Vivo Results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. Evaluation of the this compound solubility in the biowaiver context by shake-flask method and intrinsic dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the long-term stability of Losartan in frozen DMSO aliquots
For researchers, scientists, and drug development professionals utilizing Losartan in their experiments, ensuring the integrity of stock solutions is paramount for reproducible and reliable results. This technical support guide provides essential information, troubleshooting advice, and detailed protocols for assessing the long-term stability of this compound dissolved in dimethyl sulfoxide (DMSO) and stored as frozen aliquots.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage temperature for this compound in DMSO?
For long-term storage of this compound in DMSO, a temperature of -20°C or lower is recommended to minimize degradation.[1] While specific long-term stability data for this compound in frozen DMSO is not extensively published, general best practices for analytical standards and compound library management advocate for sub-zero temperatures to reduce the rate of chemical reactions that could lead to degradation.
Q2: How many times can I freeze and thaw my this compound DMSO aliquots?
Multiple freeze-thaw cycles can introduce moisture and potentially accelerate degradation. However, studies on diverse compound libraries stored in DMSO have shown no significant compound loss after as many as 25 freeze-thaw cycles when handled properly.[2] To minimize risk, it is best practice to prepare small, single-use aliquots to avoid repeated freeze-thaw cycles of the master stock.
Q3: What are the known degradation pathways for this compound?
This compound can degrade under certain stress conditions. The primary degradation pathways involve oxidation and photodegradation.[1] Forced degradation studies have shown that this compound is susceptible to oxidation, particularly with agents like hydrogen peroxide, leading to the formation of various oxidation products.[3][4] The imidazole ring and the biphenyl tetrazole moiety are parts of the molecule that can be affected. It is also known to be sensitive to light, so protection from light during storage and handling is crucial.
Q4: How can I tell if my this compound stock solution has degraded?
Visual inspection for precipitation or color change is a preliminary step, but these are not always indicative of chemical degradation. The most reliable method to assess the stability of your this compound stock is to perform an analytical chemistry analysis, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the purity and concentration of the parent compound compared to a freshly prepared standard or a time-zero sample.
Q5: What is the expected stability of this compound's deuterated analog, this compound-d9, in frozen DMSO?
The stability of this compound-d9 is expected to be very similar to that of this compound. The deuterium-carbon bond is chemically inert and does not typically alter the stability profile of the molecule under standard storage conditions. Therefore, the storage and handling recommendations for this compound can be applied to this compound-d9.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate observed in thawed aliquot | - The concentration of this compound may exceed its solubility in DMSO at lower temperatures.- Water may have been introduced into the DMSO stock, reducing the solubility of this compound. | - Gently warm the aliquot to room temperature and vortex thoroughly to redissolve the compound.- Centrifuge the vial to pellet the precipitate and use the supernatant, noting that the concentration may be lower than intended.- For future stock preparation, ensure the use of anhydrous DMSO and consider preparing a slightly lower concentration stock solution.- Filter the solution through a 0.22 µm syringe filter before use. |
| Inconsistent experimental results using the same stock solution | - Incomplete dissolution of this compound upon thawing.- Degradation of this compound due to improper storage or handling (e.g., exposure to light, frequent freeze-thaw cycles).- Pipetting errors leading to inaccurate concentrations. | - Ensure the aliquot is completely thawed and vortexed to create a homogenous solution before use.- Prepare fresh single-use aliquots from a new powder stock.- Perform a quality control check of the stock solution using HPLC or LC-MS to verify concentration and purity.- Calibrate pipettes regularly. |
| Loss of compound potency over time | - Chemical degradation of this compound in the DMSO stock. | - Implement a stability testing protocol (see Experimental Protocols section) to determine the shelf-life of your stock solutions under your specific storage conditions.- If degradation is confirmed, prepare fresh stock solutions more frequently.- Store aliquots at -80°C for enhanced long-term stability. |
Data Presentation
Table 1: Summary of this compound Stability Under Various Conditions
| Compound/Matrix | Storage Condition | Duration | Result | Source |
| This compound in Plasma | -20°C | 30 days | Stable | |
| This compound in Aqueous Suspension | 4°C and Room Temperature | 28 days | Physically and microbiologically stable; no significant change in this compound content. | |
| Diverse Compound Library in DMSO | 11 Freeze-Thaw Cycles (-15°C to 25°C) | N/A | No significant compound loss observed. | |
| Diverse Compound Library in DMSO | 40°C | 15 weeks | Most compounds were stable. |
Experimental Protocols
Protocol: Stability Assessment of this compound in Frozen DMSO by HPLC
This protocol outlines a method to quantify the stability of this compound in DMSO over time.
1. Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound potassium powder.
-
Dissolve in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
2. Aliquoting and Storage:
-
Dispense small, equal volumes of the stock solution into amber, screw-cap vials suitable for low-temperature storage.
-
Prepare enough aliquots for all planned time points.
-
Designate a set of aliquots as "Time 0" (T=0).
-
Store the remaining aliquots at the desired frozen temperatures (e.g., -20°C and -80°C).
3. Sample Analysis (Time 0):
-
Immediately after preparation, take the T=0 aliquots.
-
Prepare a calibration curve using freshly prepared this compound standards of known concentrations in DMSO.
-
Dilute an aliquot of the T=0 stock solution with the mobile phase to a concentration that falls within the calibration curve range.
-
Analyze the diluted sample and standards by HPLC.
4. HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of a buffered aqueous solution (e.g., 0.025 M potassium dihydrogen phosphate, pH 6.0) and acetonitrile (e.g., 65:35 v/v).
-
Flow Rate: 1.5 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
5. Subsequent Time Points:
-
At predetermined intervals (e.g., 1, 3, 6, 12 months), retrieve one aliquot from each storage temperature.
-
Allow the aliquot to thaw completely at room temperature and vortex thoroughly.
-
Prepare and analyze the sample by HPLC as described for the T=0 sample.
6. Data Analysis:
-
Using the calibration curve, determine the concentration of this compound in each sample.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
-
Plot the percentage of this compound remaining versus time for each storage condition.
Mandatory Visualizations
Signaling Pathway
This compound is an angiotensin II receptor blocker (ARB) that primarily acts on the Renin-Angiotensin-Aldosterone System (RAAS). It selectively blocks the AT1 receptor, preventing angiotensin II from exerting its vasoconstrictive and aldosterone-secreting effects.
Caption: Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of this compound.
Experimental Workflow
The following diagram illustrates the workflow for conducting a stability study of this compound in frozen DMSO.
Caption: Experimental workflow for assessing the long-term stability of this compound in frozen DMSO.
References
Troubleshooting inconsistent experimental outcomes with Losartan treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistent experimental outcomes with Losartan treatment.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide direct answers and solutions to common issues encountered during in vitro and in vivo experiments involving this compound.
In Vitro Experimentation
Question 1: We are observing high variability in our cell viability/proliferation assay (e.g., MTT, CCK-8) results with this compound treatment. What are the potential causes and solutions?
Answer: High variability in cell-based assays is a common challenge. Several factors related to the assay itself, the compound, or the cell culture conditions can contribute to this.
Troubleshooting Guide: Cell Viability/Proliferation Assays
| Potential Cause | Recommended Solution | Relevant Controls |
| Direct MTT Reduction by this compound | Test this compound in a cell-free system by adding it to the media with the MTT reagent. If a color change occurs, this compound is directly reducing MTT. Consider using an alternative viability assay like crystal violet or an LDH assay.[1] | Wells with media, MTT, and this compound (no cells).[1] |
| Incomplete Formazan Solubilization | Increase incubation time with the solubilization solvent (e.g., DMSO, isopropanol) and ensure adequate mixing on an orbital shaker.[1] Visually confirm the complete dissolution of formazan crystals before reading the plate.[1] | Not applicable. |
| Media Component Interference | Use phenol red-free media during the assay, as it can interfere with absorbance readings. Minimize serum concentration or use serum-free media during the MTT incubation step, as serum components can interact with the reagent and compound. | Not applicable. |
| Edge Effects | Avoid using the outermost wells of 96-well plates as they are prone to evaporation. Fill these wells with sterile PBS or media. | Not applicable. |
| Pipetting Errors and Uneven Cell Seeding | Use a multichannel pipette for adding reagents and ensure the cell suspension is homogenous before seeding by gentle mixing. Verify cell counts and seeding consistency across wells. | Not applicable. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivity to this compound. Ensure the concentrations used are appropriate for your specific cell line by performing a dose-response curve. | Untreated control cells and positive control (a known cytotoxic agent). |
Question 2: Our Western blot results for downstream signaling proteins after this compound treatment are inconsistent or show no effect. How can we troubleshoot this?
Answer: Inconsistent Western blot results can stem from issues in sample preparation, the blotting procedure itself, or the experimental design.
Troubleshooting Guide: Western Blotting
| Potential Cause | Recommended Solution |
| Suboptimal Protein Extraction | Ensure the lysis buffer contains protease and phosphatase inhibitors to prevent protein degradation. Use a lysis buffer appropriate for the subcellular localization of your target protein. |
| Insufficient Protein Loading | For low-abundance targets, you may need to load a higher amount of protein (e.g., up to 100 µg for tissue extracts). |
| Antibody Issues | Use a fresh dilution of the primary antibody for each experiment, as repeated use can decrease its effectiveness. Ensure the primary antibody is validated for your application and species. Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. |
| Inefficient Protein Transfer | Confirm successful protein transfer from the gel to the membrane using Ponceau S staining before blocking. Optimize transfer time and voltage, especially for very large or small proteins. |
| Inadequate Blocking | Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk, or vice versa), as some antibodies have preferences. |
| High Background | Ensure sufficient washing steps with an appropriate buffer (e.g., TBS-T) to remove unbound antibodies. Handle the membrane with care to avoid contamination. |
In Vivo Experimentation
Question 3: We are observing high variability in blood pressure measurements in our animal models treated with this compound. What are the potential sources of this inconsistency?
Answer: Blood pressure is a dynamic physiological parameter, and its measurement in animal models can be influenced by various factors.
Troubleshooting Guide: In Vivo Blood Pressure Measurements
| Potential Cause | Recommended Solution |
| Animal Handling and Stress | Implement a standardized handling protocol and allow for an adequate acclimatization period for the animals in the experimental room before taking measurements. |
| Measurement Technique | For non-invasive methods like the tail-cuff, ensure proper acclimatization of the animals to the restraining device to minimize stress-induced fluctuations. |
| Circadian Rhythm | Take all blood pressure measurements at the same time of day to minimize variability due to the animals' natural diurnal rhythm. |
| Dose and Administration Route | Ensure accurate and consistent dosing. The timing of administration relative to blood pressure measurement is critical due to the pharmacokinetic profile of this compound. |
| Animal Model Variability | The strain, age, and sex of the animal model can significantly influence the response to this compound. Ensure your study is adequately powered to detect these differences or conduct experiments in a single sex to reduce this variance. |
Question 4: We are not observing the expected therapeutic effect of this compound in our animal model of disease. What could be the reason?
Answer: A lack of efficacy can be due to a variety of factors, from the experimental design to the specific characteristics of the animal model.
Troubleshooting Guide: In Vivo Efficacy Studies
| Potential Cause | Recommended Solution |
| Inappropriate Dosing Regimen | Conduct a dose-response study to determine the optimal dose of this compound for your specific animal model and disease state. Consider the timing of administration in relation to the disease progression. |
| Pharmacokinetic Differences | Be aware that the metabolism of this compound to its active metabolite, EXP3174, can differ between species, which can affect efficacy. |
| Drug Stability and Formulation | Ensure the stability of this compound in the chosen vehicle (e.g., drinking water, gavage solution). Prepare fresh solutions as needed and store them appropriately, protected from light and at the correct temperature. |
| Diet and Environmental Factors | Diet and environmental stressors can impact the renin-angiotensin system and potentially confound the effects of this compound. Standardize housing conditions and diet across all experimental groups. |
| Drug Interactions | Be aware of potential interactions with other compounds or vehicle components that may be administered to the animals. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cell Lines
| Cell Line | Assay | Endpoint | IC50 / Effective Concentration | Reference |
| CT-26 (Colorectal Cancer) | MTT Assay | Cell Viability | ~300 µM | |
| MKN-45 (Gastric Cancer) | MTT Assay | Cell Viability | ~3000 µM | |
| CHO (Chinese Hamster Ovary) | Angiotensin II Binding | AT1 Receptor Binding | 40 nM | |
| CHO-K1 | Angiotensin II Binding | AT1 Receptor Binding | 28.6 nM | |
| Human Pancreatic Stellate Cells | TUNEL, FCM | Apoptosis | Apparent at 10 µM | |
| Various Lung Cancer Cell Lines | Western Blot | EMT Markers | Significant effects at 0.01 - 0.1 µM |
Table 2: Comparative Pharmacokinetics of this compound in Different Animal Models
| Parameter | Rat | Pig |
| Dose and Route | 5 mg/kg, IV | 3 mg/kg, IV |
| Systemic Plasma Clearance | Not specified | 22.1 ± 4.4 ml/min/kg |
| Volume of Distribution (Vd) | Not specified | 0.56 ± 0.16 L/kg |
| Elimination Half-life (t½) | Not specified | 40 ± 6 min |
| Active Metabolite (EXP3174) Plasma Clearance | Not specified | 11.8 ± 1.5 ml/min/kg |
| Active Metabolite (EXP3174) Elimination Half-life (t½) | Not specified | 52 min |
| Reference |
Note: Pharmacokinetic parameters can vary significantly based on the experimental conditions, animal strain, and analytical methods used.
Experimental Protocols
Protocol 1: Cell Proliferation/Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot Analysis
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the protein samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then add an ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualization
Caption: this compound's mechanism of action on the AT1 receptor signaling pathway.
Caption: A general experimental workflow for in vitro studies with this compound.
Caption: A decision tree for troubleshooting inconsistent this compound experiment outcomes.
References
Optimizing working concentrations of Losartan for effective AT1 receptor blockade
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Losartan for effective Angiotensin II Type 1 (AT1) receptor blockade in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2] It competitively inhibits the binding of angiotensin II (Ang II) to the AT1 receptor, thereby blocking its downstream effects, which include vasoconstriction, aldosterone secretion, and cellular proliferation.[3][[“]] By inhibiting the actions of Ang II, this compound leads to vasodilation and a reduction in blood pressure.[3] Recent studies also suggest that this compound may have additional mechanisms, including potential interactions with the angiotensin-converting enzyme (ACE) and anti-inflammatory properties.
Q2: What is the IC50 of this compound for the AT1 receptor?
The half-maximal inhibitory concentration (IC50) of this compound for the AT1 receptor is approximately 20 nM. This value indicates the concentration of this compound required to inhibit 50% of the Ang II binding to AT1 receptors in vitro. It is important to note that this compound is metabolized in the liver to a more potent active metabolite, EXP3174, which has a 10- to 40-fold higher affinity for the AT1 receptor and is a non-competitive antagonist.
Q3: What are the recommended working concentrations of this compound for in vitro experiments?
The optimal working concentration of this compound for in vitro studies depends on the cell type and the specific experimental endpoint. Based on its IC50, concentrations ranging from 10 nM to 1 µM are commonly used to achieve effective AT1 receptor blockade. For instance, a study on human pancreatic stellate cells used concentrations from 10⁻⁹ to 10⁻⁷ mol/L (1 nM to 100 nM). In vascular smooth muscle cells, concentrations of 10⁻⁷ M to 10⁻⁴ M have been utilized. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q4: What are the typical doses of this compound used in in vivo animal studies?
The appropriate in vivo dose of this compound varies depending on the animal model, the route of administration, and the desired level of AT1 receptor blockade. For example, in rats, intravenous administration of 1, 3, or 10 mg/kg has been shown to effectively inhibit AT1 receptors in the brain, kidney, and adrenal glands. In another study with rats, a dose of 1 µmol/l was used in isolated working hearts. For oral administration in mice, a dosage of 0.6 g/L in drinking water has been used. Researchers should consult relevant literature for their specific animal model and experimental design.
Q5: How should this compound be stored and handled?
For long-term storage, this compound potassium should be stored at -20°C. For short-term use, it can be stored at 4°C. It is sensitive to moisture and light, so it should be kept in a tightly sealed container and protected from light. When preparing solutions, it is advisable to use a suitable solvent like methanol or prepare aqueous solutions fresh for critical applications. The stability of this compound in aqueous solutions can be pH-dependent, with some studies indicating it is sensitive to acidic conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no effect of this compound in cell culture experiments. | Inadequate Concentration: The concentration of this compound may be too low to effectively block the AT1 receptors in your specific cell type. | Perform a dose-response curve to determine the optimal effective concentration. Start with a range around the known IC50 (e.g., 1 nM to 1 µM). |
| Cell Line Variability: Different cell lines may express varying levels of AT1 receptors. | Verify AT1 receptor expression in your cell line using techniques like Western blot or qPCR. | |
| Compound Instability: this compound solution may have degraded due to improper storage or handling. | Prepare fresh this compound solutions for each experiment. Ensure proper storage conditions (protected from light and moisture). | |
| Presence of Agonists in Serum: Fetal bovine serum (FBS) used in cell culture media can contain factors that activate the renin-angiotensin system. | Consider using serum-free media or charcoal-stripped FBS to reduce the background activation of AT1 receptors. | |
| High variability in in vivo animal studies. | Pharmacokinetic Variability: Differences in drug absorption, distribution, metabolism, and excretion among individual animals. | Ensure consistent administration route and timing. Consider measuring plasma levels of this compound and its active metabolite to correlate with the observed effects. |
| Dose-Dependency: The observed effects of this compound can be highly dose-dependent. | Conduct a dose-response study in your animal model to identify the optimal dose for consistent AT1 receptor blockade. | |
| Animal Stress: Stress can activate the renin-angiotensin system and influence the experimental outcome. | Acclimatize animals properly to the experimental procedures to minimize stress. | |
| Unexpected off-target effects. | High Concentrations: Using excessively high concentrations of this compound may lead to non-specific effects. | Use the lowest effective concentration determined from your dose-response studies. |
| Interaction with Other Receptors: While highly selective for AT1, at very high concentrations, the possibility of interacting with other receptors cannot be entirely ruled out. | Review the literature for potential off-target effects at the concentrations you are using. | |
| Difficulty dissolving this compound. | Solubility Issues: this compound potassium has pH-dependent solubility. | For aqueous solutions, ensure the pH is appropriate. The use of a small amount of a suitable solvent like methanol before dilution in aqueous buffer may aid dissolution. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Receptor | Species/Tissue | Reference(s) |
| IC50 | ~20 nM | AT1 | - | |
| IC50 | 16.4 nM | AT1 | - | |
| IC50 | 6.0 +/- 0.9 x 10⁻⁸ M | AT1 | Rat Adrenal Cortex | |
| IC50 | 1.3 +/- 0.5 x 10⁻⁷ M | AT1 | Rat Liver | |
| Dissociation Constant (Kd) | ~0.1 nM | AT1 | - |
Table 2: Recommended Concentration/Dose Ranges
| Application | Concentration/Dose Range | Notes | Reference(s) |
| In Vitro (General) | 10 nM - 1 µM | A dose-response study is highly recommended. | - |
| In Vitro (Human Pancreatic Stellate Cells) | 1 nM - 100 nM | - | |
| In Vitro (Vascular Smooth Muscle Cells) | 100 nM - 100 µM | - | |
| In Vivo (Rats, IV) | 1 - 10 mg/kg | Dose-dependent inhibition observed. | |
| In Vivo (Rats, Isolated Heart) | 1 µM | - | |
| In Vivo (Mice, Oral in drinking water) | 0.6 g/L | - |
Experimental Protocols
Protocol 1: In Vitro Assessment of AT1 Receptor Blockade using Calcium Imaging
This protocol provides a general method to assess the ability of this compound to block Angiotensin II-induced calcium mobilization in cultured cells.
-
Cell Culture: Plate cells expressing AT1 receptors (e.g., vascular smooth muscle cells, HEK293 cells transfected with AT1R) onto glass-bottom dishes suitable for microscopy.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Acquire baseline fluorescence readings before the addition of any compounds.
-
This compound Incubation: Incubate the cells with the desired concentration of this compound (or vehicle control) for a sufficient period to allow for receptor binding (e.g., 15-30 minutes).
-
Angiotensin II Stimulation: Add a known concentration of Angiotensin II to stimulate the AT1 receptors and record the change in fluorescence, which corresponds to an increase in intracellular calcium.
-
Data Analysis: Quantify the fluorescence intensity changes. Effective AT1 receptor blockade by this compound will result in a significant reduction or complete inhibition of the Angiotensin II-induced calcium response compared to the vehicle-treated control.
Protocol 2: In Vivo Assessment of AT1 Receptor Blockade by Blood Pressure Measurement in Rodents
This protocol describes a method to evaluate the in vivo efficacy of this compound by measuring its effect on blood pressure in response to an Angiotensin II challenge.
-
Animal Preparation: Anesthetize the rodent (e.g., rat or mouse) and implant a catheter into a major artery (e.g., carotid or femoral artery) for continuous blood pressure monitoring.
-
Baseline Blood Pressure: Allow the animal to stabilize and record the baseline mean arterial pressure (MAP).
-
Angiotensin II Challenge (Control): Administer a bolus intravenous injection of Angiotensin II and record the pressor response (the increase in MAP).
-
This compound Administration: Administer the desired dose of this compound intravenously or via the appropriate route.
-
Post-Losartan Angiotensin II Challenge: After a suitable time for this compound to take effect (e.g., 15-30 minutes post-IV administration), repeat the Angiotensin II challenge with the same dose.
-
Data Analysis: Compare the pressor response to Angiotensin II before and after this compound administration. Effective AT1 receptor blockade will significantly attenuate or abolish the hypertensive response to the Angiotensin II challenge.
Visualizations
Caption: Mechanism of action of this compound in the Renin-Angiotensin System.
Caption: In vitro experimental workflow for assessing AT1 receptor blockade.
References
Methods to minimize and control for off-target effects of Losartan
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Losartan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize and control for off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of this compound that I should be aware of in my research?
A1: While this compound is a selective antagonist for the Angiotensin II Type 1 (AT1) receptor, several off-target effects have been reported in the literature. These are crucial to consider for the correct interpretation of experimental data. The main off-target interactions include:
-
Thromboxane A2 Receptor (TP): this compound can act as a competitive antagonist at the TP receptor, which may affect platelet aggregation and vasoconstriction independently of the renin-angiotensin system.[1][2][3]
-
Dopamine D1 Receptor (D1R): this compound has been shown to allosterically modulate D1R signaling. It can strengthen the interaction between AT1R and D1R, leading to increased D1R activation and subsequent cAMP production.[4][5]
-
Formyl Peptide Receptor (FPR): this compound can inhibit the binding of N-formylmethionyl-leucyl-phenylalanine (fMLP) to its receptor on neutrophils, which could impact studies on inflammation and chemotaxis.
-
Metabolism by Cytochrome P450 (CYP) Enzymes: this compound is metabolized, primarily by CYP2C9 and to a lesser extent by CYP3A4, into its active metabolite EXP3174, but also into other metabolites. This process can lead to the formation of reactive metabolites, which may cause off-target effects or cellular toxicity.
-
C-C Motif Chemokine Receptor 2 (CCR2): this compound and its primary metabolite can inhibit monocyte recruitment by non-competitively inhibiting CCL2-induced ERK1/2 activation, a process independent of the AT1 receptor.
Q2: How can I control for these off-target effects in my experiments?
A2: To ensure that your observed effects are due to AT1 receptor blockade and not off-target interactions, we recommend the following control experiments:
-
Use a Structurally Different AT1R Antagonist: Employ another AT1 receptor blocker with a different chemical structure (e.g., Valsartan, Irbesartan) that is not known to have the same off-target profile. If the effect is replicated, it is more likely to be an on-target effect.
-
Rescue Experiments: In cell-based assays, if you hypothesize an on-target effect, you can try to "rescue" the phenotype by overexpressing the AT1 receptor or by adding exogenous Angiotensin II to outcompete this compound.
-
Use of Specific Antagonists for Off-Targets: If you suspect an off-target effect, use a specific antagonist for that receptor (e.g., a specific TP receptor antagonist) to see if it blocks the effect of this compound.
-
Cell Lines Lacking the Target/Off-Target: If available, use cell lines that do not express the AT1 receptor or the suspected off-target receptor to see if the effect of this compound is abolished.
-
Control for Metabolite Effects: When possible, test the effects of this compound's main active metabolite, EXP3174, and other known metabolites separately to distinguish their effects from the parent compound.
Q3: What are some common issues and troubleshooting tips when working with this compound in vitro?
A3: Researchers may encounter several common issues. Here are some troubleshooting tips:
-
Inconsistent Results: This can be due to variability in cell culture conditions, passage number, or the commercial source of this compound. Ensure consistent experimental conditions and consider testing different batches of the compound.
-
Unexpected Phenotypes: If you observe a phenotype that is not consistent with known AT1 receptor signaling, consider the possibility of an off-target effect. Refer to the control experiments listed in Q2.
-
Cell Viability Issues: At high concentrations, this compound or its metabolites may induce cytotoxicity. Always perform a dose-response curve and assess cell viability (e.g., using an MTT or LDH assay) to determine the optimal non-toxic concentration for your experiments.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's on-target and off-target interactions.
Table 1: this compound and its Metabolite Binding Affinities and Potencies
| Compound | Target | Assay Type | Value | Units | Reference |
| This compound | AT1 Receptor | Dissociation Constant (Kd) | ~0.1 | nM | |
| This compound | Thromboxane A2 Receptor | pA2 | 48.9 | µM | |
| EXP3174 | AT1 Receptor | - | 10-40x more potent than this compound | - | |
| This compound | CYP2C9 | - | Major metabolizing enzyme | - | |
| This compound | CYP3A4 | - | Minor metabolizing enzyme | - |
Table 2: Plasma Protein Binding of this compound and its Active Metabolite
| Compound | Protein Binding (%) | Primary Binding Protein | Reference |
| This compound | 98.6 - 98.8 | Albumin | |
| EXP3174 | >99.7 | Albumin |
Experimental Protocols & Methodologies
Here we provide detailed methodologies for key experiments to investigate and control for this compound's off-target effects.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the verification of this compound binding to a specific target protein in a cellular environment.
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.
Materials:
-
Cell culture reagents
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentration of this compound or DMSO for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Run equal amounts of protein on an SDS-PAGE gel and perform a Western blot using an antibody against your target protein.
-
Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.
Troubleshooting:
-
No Shift Observed: The concentration of this compound may be too low, or the protein may not be the direct target. Increase the this compound concentration or consider alternative targets. The heating time and temperature range may need optimization for your specific protein.
-
High Variability: Ensure equal cell numbers and protein loading. Use a thermal cycler for precise temperature control.
Protocol 2: Western Blot for Phospho-AMPK Activation
This protocol is to determine if this compound activates AMP-activated protein kinase (AMPK) in your cell model.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blot reagents
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Plate cells and grow to desired confluency. Treat cells with various concentrations of this compound for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blot: Denature equal amounts of protein by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST). Incubate with the primary antibody against phospho-AMPK overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using an ECL substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total AMPK to normalize for protein loading.
Troubleshooting:
-
Weak or No Phospho-Signal: Ensure phosphatase inhibitors were included in the lysis buffer. Optimize the primary antibody concentration and incubation time. Use a positive control (e.g., AICAR treatment) to confirm assay validity.
-
High Background: Optimize blocking conditions (time and blocking agent). Ensure adequate washing steps.
Protocol 3: cAMP Measurement Assay
This protocol is to assess the effect of this compound on cyclic AMP (cAMP) levels, particularly relevant for investigating its interaction with the Dopamine D1 receptor.
Materials:
-
Cells expressing the receptor of interest (e.g., D1R and AT1R)
-
This compound
-
Forskolin (positive control for adenylyl cyclase activation)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and grow to confluency.
-
Cell Treatment: Starve the cells in serum-free media if necessary. Pre-incubate cells with different concentrations of this compound.
-
Stimulation: Add a D1R agonist (if investigating potentiation) or measure basal cAMP levels. For a positive control, treat cells with Forskolin.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Generate a dose-response curve for this compound's effect on cAMP levels. An increase in cAMP in cells co-expressing AT1R and D1R upon this compound treatment would suggest an off-target agonistic effect on the D1R pathway.
Troubleshooting:
-
Low Signal-to-Noise Ratio: Optimize cell number per well and stimulation time. Ensure the use of a phosphodiesterase inhibitor (e.g., IBMX) in the assay buffer to prevent cAMP degradation.
-
Inconsistent Results: Ensure accurate pipetting and consistent cell densities. Run appropriate vehicle controls.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target signaling pathway of this compound via AT1 receptor blockade.
Caption: Off-target allosteric modulation of the Dopamine D1 receptor by this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits thromboxane A2-induced platelet aggregation and vascular constriction in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effect of this compound on human platelet activation by thromboxane A2] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of this compound to Angiotensin AT1 Receptors Increases Dopamine D1 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of this compound to angiotensin AT1 receptors increases dopamine D1 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Evaluating the Impact of Losartan on Cell Viability and Cytotoxicity Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals evaluating the effects of Losartan on cell viability and cytotoxicity. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific questions and potential problems that may arise when using this compound in cell-based assays.
Q1: My cell viability results with this compound are inconsistent across experiments. What could be the cause?
A1: Inconsistent results in cell viability assays like MTT, XTT, or MTS when using this compound can stem from several factors:
-
Compound Stability and Solubility: Ensure that your this compound stock solution is properly stored and that the final concentration in your cell culture medium is fully solubilized. Precipitation of the compound can lead to variable dosing and inconsistent effects.
-
Cell Density: The initial number of cells seeded can significantly impact the outcome of viability assays. It is crucial to optimize and maintain a consistent cell density for each experiment.[1]
-
Incubation Time: Prolonged incubation with certain assay reagents can be toxic to cells.[1] Optimize the incubation time for your specific cell line and experimental conditions.
-
Assay Interference: this compound itself might interfere with the chemistry of tetrazolium-based assays.[1] To test for this, run a "no-cell" control where you add this compound to the culture medium with the assay reagent to see if there is a direct reaction.
Q2: I'm observing a decrease in cell viability with this compound treatment, but I'm unsure if it's due to apoptosis or another form of cell death. How can I confirm the mechanism?
A2: A reduction in metabolic activity, as measured by many viability assays, indicates cell death or growth arrest but does not define the specific mechanism.[1] this compound has been shown to induce apoptosis in various cell types.[2] To confirm apoptosis, you should perform assays that measure specific apoptotic markers, such as:
-
Caspase Activity Assays: Measure the activity of key executioner caspases like caspase-3.
-
TUNEL Staining: Detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Q3: I expected this compound to decrease the viability of my cancer cell line, but I'm seeing little to no effect. What should I check?
A3: Several factors could contribute to a lack of response to this compound in a cancer cell line:
-
Cell Line Specificity: The effect of this compound can be highly cell-type dependent. Some cell lines may lack the specific angiotensin II type 1 (AT1) receptors that this compound targets, or they may have downstream signaling pathways that are resistant to its effects.
-
Dose and Exposure Time: The concentration of this compound and the duration of treatment are critical. You may need to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Angiotensin II Stimulation: In some experimental models, the anti-proliferative effects of this compound are more pronounced when cells are stimulated with angiotensin II. Consider whether the addition of angiotensin II is relevant to your experimental question.
Q4: Can the solvent used to dissolve this compound affect my cell viability assay?
A4: Yes, the vehicle used to dissolve this compound (e.g., DMSO) can have its own cytotoxic effects, especially at higher concentrations. It is essential to include a vehicle control in your experiments, where cells are treated with the same concentration of the solvent used to dissolve this compound. This will allow you to distinguish the effects of this compound from those of the solvent.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound on cell viability and related parameters.
Table 1: Effect of this compound on Cell Viability and Proliferation
| Cell Line | Assay | This compound Concentration | Incubation Time | Observed Effect | Reference |
| CT-26 (Colorectal Cancer) | MTT | 0-1000 µM | 24 hours | Concentration-dependent decrease in cell viability (IC50 ≈ 300 µM) | |
| MKN-45 (Gastric Cancer) | MTT | 1000, 2000, 3000 µM | 24 hours | Concentration-dependent decrease in cell viability (IC50 ≈ 3000 µM) | |
| Vascular Smooth Muscle Cells (VSMCs) | MTT | Dose-dependent | Not specified | Decreased Ang II-induced cell proliferation | |
| Human Pancreatic Stellate Cells (hPSCs) | BrdU | Not specified | Not specified | No pro-proliferative effect observed | |
| DU-145 (Prostate Cancer) | MTT | 1 µM | Not specified | Reduced cell survival to 66% |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Assay | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Human Pancreatic Stellate Cells (hPSCs) | TUNEL | 10⁻⁵ mol/L | 24, 48, 72 hours | Time-dependent increase in apoptosis (from 3.7% at 24h to 13.1% at 72h) | |
| Nasopharyngeal Carcinoma (NPC-TW01) | Caspase-3 Activity | Not specified | Not specified | Increased levels of cleaved caspase-3 and caspase-9 | |
| Adriamycin-induced Cardiomyopathy (Rat Model) | TUNEL | Not specified | Not specified | Decrease in the expression of pro-apoptotic proteins Bax and caspase-3 | |
| Rat Renal Proximal Tubular Epithelial Cells (NRK-52E) | Not specified | Not specified | Not specified | Apoptosis observed in cells incubated with Ang II, which was decreased by this compound |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the impact of this compound on cell viability and cytotoxicity.
Cell Viability Assay (MTT)
Objective: To determine the effect of this compound on cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the water-soluble MTT to an insoluble purple formazan.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Cytotoxicity Assay (LDH Release)
Objective: To quantify plasma membrane damage and cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.
-
Data Analysis: Determine the amount of LDH released and calculate cytotoxicity as a percentage relative to a positive control (cells lysed to achieve maximum LDH release).
Signaling Pathways and Experimental Workflows
Signaling Pathways Affected by this compound
This compound primarily acts as an antagonist of the Angiotensin II Type 1 (AT1) receptor. Its effects on cell viability and cytotoxicity are mediated through various downstream signaling pathways.
Caption: Key signaling pathways modulated by this compound impacting cell fate.
Experimental Workflow for Assessing this compound's Effects
The following diagram outlines a logical workflow for investigating the impact of this compound on a specific cell line.
Caption: A structured workflow for evaluating this compound's cellular effects.
Troubleshooting Logic for Viability Assays
This diagram provides a logical approach to troubleshooting unexpected results in cell viability assays with this compound.
Caption: A decision tree for troubleshooting cell viability assay results.
References
Technical Support Center: Refining Experimental Timelines for Acute Versus Chronic Losartan Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for designing and troubleshooting experiments involving the angiotensin II receptor blocker, Losartan. The following resources offer detailed protocols, address common experimental challenges, and provide clarity on refining timelines for both acute and chronic study designs.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during this compound experiments, offering potential causes and solutions.
Q1: We are not observing the expected hypotensive effect after acute this compound administration in our rat model. What are the possible reasons?
A1: Several factors could contribute to a lack of a significant drop in blood pressure after a single dose of this compound. Consider the following:
-
Timing of Measurement: The peak hypotensive effect of this compound can vary. In some rat models, a significant decrease in blood pressure is observed around 6 hours post-administration and may start to return to baseline by 24 hours.[1][2] Ensure your measurement window aligns with the expected peak effect.
-
Dosage: The dose of this compound is critical. A common acute dose in rats is 10 mg/kg.[1] If you are using a lower dose, it may be insufficient to elicit a strong response. Conversely, in normotensive animals on a high-sodium diet (which suppresses the endogenous renin-angiotensin system), even a high dose of this compound may not produce a hypotensive effect.[2]
-
Animal Model: The strain and physiological state of the animal can influence the response. Hypertensive models, such as the Spontaneously Hypertensive Rat (SHR), will likely show a more pronounced response than normotensive animals.[2]
-
Route of Administration: Oral gavage is a common and effective method for acute dosing. Ensure proper administration technique to guarantee the full dose is delivered.
-
Anesthesia: If using an invasive method for blood pressure measurement, the type of anesthetic can influence cardiovascular parameters. Ensure the anesthetic regimen is consistent and has minimal impact on blood pressure.
Q2: In our chronic study, we are seeing high variability in blood pressure readings between animals in the this compound treatment group. What could be the cause?
A2: High inter-animal variability in chronic studies can be a significant challenge. Potential sources of this variability include:
-
Drug Administration in Drinking Water: While a less stressful method for chronic administration, delivering this compound in drinking water can lead to variable dosing if water intake is not consistent across all animals. It is crucial to monitor daily water consumption for each animal to ensure consistent drug intake.
-
Animal Handling and Stress: Chronic stress can impact blood pressure and the overall efficacy of the treatment. Ensure consistent and gentle handling of the animals to minimize stress-induced fluctuations in blood pressure.
-
Underlying Health Conditions: Unforeseen health issues in some animals can affect their response to the drug. Regular health monitoring is essential.
-
Measurement Technique: If using the tail-cuff method, ensure that the procedure is performed consistently by the same trained individual and that the animals are properly acclimated to the restraining device to avoid stress-induced artifacts.
Q3: We are planning a study to investigate the anti-fibrotic effects of this compound. What is a suitable duration for a chronic study?
A3: The optimal duration for a chronic study investigating the anti-fibrotic effects of this compound depends on the model and the specific organ of interest.
-
Cardiac Fibrosis: Studies in hypertensive rat models have shown significant reductions in myocardial fibrosis after 12 months of this compound treatment.
-
Renal Fibrosis: In models of unilateral ureteral obstruction (UUO), anti-fibrotic effects of this compound can be observed in as little as 14 days.
-
Pulmonary Fibrosis: In a bleomycin-induced lung fibrosis model in rats, histological changes and collagen deposition are evident at 15 days, and this compound treatment during this period can significantly reduce these effects.
It is recommended to conduct a pilot study to determine the optimal time course for fibrosis development in your specific model before embarking on a large-scale chronic study.
Quantitative Data Summary
The following tables summarize key quantitative data from acute and chronic this compound studies to aid in experimental design and comparison.
Table 1: Effects of Acute this compound Administration on Blood Pressure in Rats
| Parameter | Animal Model | Dose | Time Point | Change from Baseline | Reference |
| Systolic Blood Pressure | Normotensive Rats | 10 mg/kg, s.c. | 6 hours | Significant decrease | |
| Systolic Blood Pressure | Normotensive Rats | 10 mg/kg, s.c. | 24 hours | Returned to control levels | |
| Mean Arterial Pressure | Normotensive Rats (Normal Sodium Diet) | 10 mg/kg/day, i.v. infusion | Day 1 | -12 ± 2 mm Hg |
Table 2: Effects of Chronic this compound Administration
| Parameter | Animal Model/Patient Population | Dose | Duration | Key Findings | Reference |
| Blood Pressure | Normotensive Rats | 10 mg/kg/day, s.c. | 21 days | Significant decrease 6 hours post-injection, returned to control by 24 hours | |
| Blood Pressure | Hypertensive Patients with LVH | 50-100 mg/day | ~4.8 years | Systolic BP fell by 30.2 ± 18.5 mm Hg | |
| Myocardial Collagen Volume Fraction | Hypertensive Patients with Severe Fibrosis | Not specified | 12 months | Significant decrease | |
| Mortality | Dystrophic (mdx) Mice | 0.6 g/L in drinking water | 2 years | 88% survival in treated vs. 44% in untreated | |
| Stroke Incidence | Hypertensive Patients with LVH | 50-100 mg/day | ~4.8 years | 25% lower risk compared to atenolol |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly performed in this compound studies.
Protocol 1: Measurement of Blood Pressure in Rats via Tail-Cuff Plethysmography
This non-invasive method is suitable for repeated measurements in chronic studies.
Materials:
-
Rat restrainer
-
Tail-cuff with a pneumatic pulse sensor
-
Sphygmomanometer or automated blood pressure analyzer
-
Heating pad or lamp
Procedure:
-
Acclimatization: For several days prior to the first measurement, acclimate the rats to the restrainer for 10-15 minutes each day to minimize stress.
-
Animal Preparation: Gently warm the rat's tail using a heating pad or lamp for 5-10 minutes to increase blood flow and facilitate pulse detection.
-
Positioning: Place the rat in the restrainer. Secure the tail-cuff and pulse sensor around the base of the tail.
-
Measurement: Inflate the cuff to a pressure above the expected systolic blood pressure (e.g., 200-250 mmHg) and then slowly deflate it. The system will record the pressure at which the pulse reappears (systolic blood pressure).
-
Data Collection: Obtain at least 3-5 stable and consecutive readings. Average these readings to get the final blood pressure value for that time point.
-
Consistency: Ensure that all measurements are taken by the same operator at the same time of day to minimize variability.
Protocol 2: Histological Assessment of Cardiac Fibrosis using Masson's Trichrome Staining
This protocol is used to visualize and quantify collagen deposition in heart tissue.
Materials:
-
Paraffin-embedded heart tissue sections (5 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Bouin's solution
-
Weigert's iron hematoxylin
-
Biebrich scarlet-acid fuchsin solution
-
Phosphomolybdic-phosphotungstic acid solution
-
Aniline blue solution
-
1% Acetic acid solution
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse in distilled water.
-
-
Mordanting: Immerse slides in pre-warmed Bouin's solution (56-60°C) for 1 hour. Rinse in running tap water until the yellow color is removed.
-
Staining:
-
Stain in Weigert's iron hematoxylin for 10 minutes. Rinse in running tap water.
-
Stain in Biebrich scarlet-acid fuchsin for 5 minutes. Rinse in distilled water.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Stain in aniline blue solution for 5 minutes. Rinse briefly in distilled water.
-
Differentiate in 1% acetic acid solution for 1 minute.
-
-
Dehydration and Mounting:
-
Rinse in distilled water.
-
Dehydrate through a graded series of ethanol (95%, 100%; 1 minute each).
-
Clear in xylene (2 changes, 2 minutes each).
-
Mount with a permanent mounting medium.
-
-
Analysis: Collagen fibers will be stained blue, nuclei will be black, and muscle fibers will be red. The fibrotic area can be quantified using image analysis software.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by this compound and a general experimental workflow.
Caption: this compound blocks the AT1 receptor, preventing Angiotensin II binding.
Caption: this compound inhibits the TGF-β/Smad pathway, reducing fibrosis.
Caption: this compound activates AMPK, leading to inhibition of cell proliferation.
Caption: General experimental workflows for acute vs. chronic this compound studies.
References
Validation & Comparative
Head-to-Head Comparison: Losartan vs. Valsartan in Attenuating Cardiac Fibrosis
In the landscape of cardiovascular research, the renin-angiotensin system (RAS) stands as a pivotal therapeutic target. Angiotensin II, the primary effector of the RAS, is a potent profibrotic agent, making its blockade a cornerstone of anti-fibrotic therapy. Losartan and Valsartan, both angiotensin II type 1 (AT1) receptor blockers (ARBs), are widely utilized to mitigate the pathological effects of angiotensin II. This guide provides a detailed, head-to-head comparison of their efficacy in preclinical models of cardiac fibrosis, offering researchers, scientists, and drug development professionals a comprehensive overview of the available experimental evidence.
While direct comparative studies are limited, this guide synthesizes data from multiple preclinical investigations to objectively present the anti-fibrotic potential of each compound. We delve into the experimental models, key molecular markers, and the signaling pathways implicated in their therapeutic effects.
Experimental Models and Efficacy of this compound
This compound has been extensively studied in various animal models of cardiac fibrosis, demonstrating consistent anti-fibrotic effects. Key models include spontaneously hypertensive rats (SHR), exercise-induced cardiac remodeling, and diabetic cardiomyopathy.
In a study utilizing spontaneously hypertensive rats, this compound treatment (20 mg/kg/day for 12 weeks) significantly reversed myocardial fibrosis.[1] This was associated with the inhibition of the endothelial-to-mesenchymal transition (EndMT), a critical process in the development of fibrosis.[1] Furthermore, this compound was shown to suppress the transforming growth factor-beta (TGF-β)/Smad signaling pathway, a central regulator of fibrosis.[1][2] Another study in SHRs demonstrated that this compound can inhibit the post-transcriptional synthesis of collagen type I, leading to the reversal of left ventricular fibrosis.[3]
In a model of long-term intensive exercise-induced cardiac fibrosis in Wistar rats, daily administration of this compound (50 mg/kg/day) for 16 weeks prevented collagen deposition in the right ventricle. This protective effect was linked to the downregulation of key fibrotic markers, including TGF-β1, fibronectin-1, matrix metalloproteinase-2 (MMP-2), tissue inhibitor of metalloproteinase-1 (TIMP-1), procollagen-I, and procollagen-III.
Furthermore, in a diabetic cardiomyopathy rat model induced by streptozotocin, this compound (30 mg/kg/day for 16 weeks) reduced myocardial interstitial fibrosis and improved heart function. The underlying mechanism in this model was attributed to the inhibition of the JAK/STAT signaling pathway and a decrease in TGF-β1 expression.
Experimental Models and Efficacy of Valsartan
Valsartan has also demonstrated significant anti-fibrotic properties in various preclinical settings, most notably in models of pressure overload and severe hypertension.
In a mouse model of pressure overload-induced heart failure created by transverse aortic constriction (TAC), Valsartan was effective in reducing cardiac fibrosis. A study comparing Sacubitril/Valsartan to Valsartan alone found that while the combination therapy was more effective, Valsartan monotherapy still significantly ameliorated cardiac fibrosis by blocking cardiac fibroblast activation and proliferation.
In spontaneously hypertensive rats with prolonged nitric oxide synthase (NOS) inhibition using L-NAME, a model of severe hypertension and cardiac fibrosis, Valsartan treatment (1 or 30 mg/kg/day for 3 weeks) alleviated interstitial fibrosis. Interestingly, low-dose Valsartan exerted its anti-fibrotic effect without altering blood pressure, suggesting a direct myocardial action. This effect was associated with the inhibition of TGF-β1 and the induction of apoptosis in interstitial fibroblasts. The combination of Sacubitril with Valsartan has also been shown to ameliorate heart failure by inhibiting cardiac remodeling, potentially through the MAPK/ERK signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative data from the cited studies, providing a comparative overview of the effects of this compound and Valsartan on key markers of cardiac fibrosis.
Table 1: Effects of this compound on Cardiac Fibrosis Markers
| Cardiac Fibrosis Model | Animal Strain | This compound Dosage | Duration | Key Findings | Reference |
| Spontaneously Hypertensive Rat (SHR) | SHR | 20 mg/kg/day | 12 weeks | Decreased myocardial and perivascular fibrosis. | |
| Long-Term Intensive Exercise | Wistar Rat | 50 mg/kg/day | 16 weeks | Prevented increased collagen deposition in the right ventricle. | |
| Diabetic Cardiomyopathy | Wistar Rat | 30 mg/kg/day | 16 weeks | Reduced myocardial interstitial fibrosis. | |
| Alcohol-Induced | Wistar Rat | Not specified | Not specified | Mitigated cardiac fibrosis. |
Table 2: Effects of Valsartan on Cardiac Fibrosis Markers
| Cardiac Fibrosis Model | Animal Strain | Valsartan Dosage | Duration | Key Findings | Reference |
| Pressure Overload (TAC) | C57Bl6/J Mouse | 26 mg/kg/day | Not specified | Ameliorated pressure overload-induced cardiac fibrosis. | |
| L-NAME-Induced Hypertension | SHR | 1 and 30 mg/kg/day | 3 weeks | Alleviated interstitial fibrosis. | |
| Myocardial Infarction (with Sacubitril) | Sprague-Dawley Rat | 32 mg/kg/day | 4 weeks | Reduced cardiac fibrosis and improved cardiac function. |
Signaling Pathways
Both this compound and Valsartan exert their anti-fibrotic effects by modulating key signaling pathways involved in the fibrotic process.
This compound's Mechanism of Action
This compound's anti-fibrotic activity is primarily mediated through the blockade of the AT1 receptor, which in turn inhibits downstream signaling cascades. The TGF-β/Smad pathway is a major target, with this compound shown to suppress its activation. Additionally, this compound has been found to inhibit the JAK/STAT pathway in the context of diabetic cardiomyopathy.
References
- 1. This compound Attenuates Myocardial Endothelial-To-Mesenchymal Transition in Spontaneous Hypertensive Rats via Inhibiting TGF-β/Smad Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Attenuates Myocardial Endothelial-To-Mesenchymal Transition in Spontaneous Hypertensive Rats via Inhibiting TGF-β/Smad Signaling | PLOS One [journals.plos.org]
- 3. This compound inhibits the post-transcriptional synthesis of collagen type I and reverses left ventricular fibrosis in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Downstream Transcriptional Targets of Losartan with RNA-seq: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Losartan's effects on downstream transcriptional targets, supported by experimental data from RNA sequencing (RNA-seq) and other validation methods. We objectively compare this compound's performance with other angiotensin II receptor blockers (ARBs) and provide detailed experimental protocols for key validation techniques.
Executive Summary
This compound, a widely prescribed angiotensin II receptor blocker (ARB), effectively manages hypertension and related cardiovascular and renal diseases by selectively inhibiting the angiotensin II type 1 (AT1) receptor. This blockade disrupts the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and reduced blood pressure. Beyond its hemodynamic effects, this compound modulates the expression of a wide array of genes involved in critical cellular processes such as inflammation, fibrosis, and cell growth. Understanding these transcriptional changes is paramount for elucidating its full therapeutic mechanism and identifying novel biomarkers and therapeutic targets.
This guide delves into the transcriptomic landscape shaped by this compound, presenting data from RNA-seq and microarray studies. We compare its effects on gene expression with other prominent ARBs, offering researchers a detailed perspective on their similarities and differences at the molecular level. Furthermore, we provide standardized protocols for the experimental validation of these transcriptional changes, ensuring reproducibility and accuracy in your research endeavors.
Comparative Analysis of Transcriptional Targets
RNA-seq and microarray analyses have revealed that this compound significantly alters the expression of numerous genes. Here, we summarize key findings from studies on different model systems.
This compound-Induced Gene Expression Changes in a Mouse Model of Kidney Disease
In a study on a mouse model of Alport syndrome, a genetic disorder characterized by progressive kidney disease, this compound treatment led to significant changes in the renal transcriptome. Analysis of the GEO dataset GSE109861 identified a host of differentially expressed genes in the kidney tissues of this compound-treated mice compared to vehicle-treated controls.
| Gene Symbol | Log2 Fold Change (this compound vs. Vehicle) | p-value | Biological Process |
| Upregulated Genes | |||
| Wfdc17 | 2.58 | 1.20E-08 | Unknown |
| Lcn2 | 2.45 | 2.50E-07 | Innate immune response |
| Spp1 | 2.33 | 1.80E-07 | Cell adhesion, immune response |
| Timp1 | 1.98 | 3.40E-08 | Regulation of extracellular matrix |
| Ccl2 | 1.85 | 4.10E-06 | Inflammatory response |
| Downregulated Genes | |||
| Umod | -2.15 | 3.60E-07 | Ion transport, water homeostasis |
| Slc12a1 | -1.97 | 2.20E-06 | Ion transport |
| Slc12a3 | -1.88 | 1.50E-05 | Ion transport |
| Calb1 | -1.75 | 4.80E-06 | Calcium ion binding |
| Atp1a1 | -1.12 | 7.50E-05 | Ion transport |
Table 1: Top Differentially Expressed Genes in Kidney Tissue of this compound-Treated Mice. Data was analyzed from GEO dataset GSE109861.
Transcriptional Response to this compound in Human Podocytes
A study on human urine-derived podocytes identified 94 genes that were significantly induced by this compound treatment.[1] These genes are implicated in diverse biological processes, highlighting the multifaceted action of this compound.
Key pathways affected by this compound in human podocytes include:
-
Vascular smooth muscle contraction
-
Oxytocin signaling pathway
-
Renin secretion
-
ECM-receptor interaction [1]
Comparative Effects of ARBs on Gene Expression
While direct, head-to-head, large-scale RNA-seq comparisons of different ARBs are still emerging, existing studies provide valuable insights into their differential effects on specific gene targets.
A study utilizing bulk RNA-seq on human iPSC-derived midbrain dopamine neurons compared the transcriptional effects of several ARBs, including Candesartan, Valsartan, and Telmisartan. While the primary focus was on neuroprotection, the data offers a rare glimpse into the comparative transcriptomics of these drugs.
Furthermore, studies using quantitative PCR (qPCR) have compared the effects of this compound and other ARBs on the expression of key genes involved in cardiac and renal fibrosis.
| Gene Target | This compound Effect | Alternative ARB(s) | Comparative Effect | Model System | Reference |
| Col1a1 (Collagen I) | Downregulation | - | - | Rat model of chronic renal failure with cardiac fibrosis | [2] |
| Tgf-β1 (TGF-beta 1) | Downregulation | - | - | Rat model of chronic renal failure with cardiac fibrosis | [2] |
| AT1R (AGTR1) | Downregulation | Telmisartan | Similar downregulation | Adriamycin-induced rat heart failure | [3] |
| SNCA (alpha-synuclein) | - | Candesartan | Significant reduction | Human iPSC-derived midbrain dopamine neurons |
Table 2: Comparative Effects of this compound and Other ARBs on Key Downstream Gene Targets.
Experimental Protocols
To facilitate the validation of RNA-seq findings, this section provides detailed methodologies for key experimental techniques.
RNA-seq Analysis of Drug-Treated Cells
This protocol outlines a general workflow for performing RNA-seq on cells treated with this compound or other ARBs.
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound, other ARBs, or vehicle control (e.g., DMSO) for a specified time period (e.g., 24 hours).
-
Include a sufficient number of biological replicates (at least three) for each condition.
-
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended.
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from high-quality total RNA using a suitable library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina).
-
Perform poly(A) mRNA selection or ribosomal RNA (rRNA) depletion depending on the research question.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between treatment and control groups. Set appropriate thresholds for significance (e.g., adjusted p-value < 0.05 and log2 fold change > 1).
-
Pathway and Gene Ontology Analysis: Use tools like DAVID, Metascape, or GSEA to identify enriched biological pathways and gene ontology terms among the differentially expressed genes.
-
Quantitative Real-Time PCR (qRT-PCR) for Validation
qRT-PCR is the gold standard for validating the expression changes of individual genes identified by RNA-seq. The delta-delta Ct (2-ΔΔCt) method is a widely used approach for relative quantification.
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) and/or random primers.
-
-
Primer Design:
-
Design primers specific to the target genes of interest and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization. Primers should span an exon-exon junction to avoid amplification of genomic DNA.
-
-
qPCR Reaction:
-
Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and forward and reverse primers.
-
Run the reaction on a real-time PCR instrument.
-
-
Data Analysis (Delta-Delta Ct Method):
-
ΔCt Calculation: For each sample, calculate the difference between the Ct value of the target gene and the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).
-
ΔΔCt Calculation: For each treatment group, calculate the average ΔCt. Then, calculate the difference between the average ΔCt of the treated group and the average ΔCt of the control group (ΔΔCt = ΔCttreated - ΔCtcontrol).
-
Fold Change Calculation: The relative fold change in gene expression is calculated as 2-ΔΔCt.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of transcription factors and other DNA-associated proteins, providing insights into the direct regulatory targets of signaling pathways affected by this compound.
-
Cross-linking and Chromatin Preparation:
-
Cross-link protein-DNA complexes in cells with formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-600 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the transcription factor of interest.
-
Use protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
DNA Purification and Library Preparation:
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
Prepare a sequencing library from the purified DNA.
-
-
Sequencing and Data Analysis:
-
Sequence the library on a high-throughput sequencing platform.
-
Alignment: Align the sequencing reads to a reference genome.
-
Peak Calling: Use a peak calling algorithm (e.g., MACS2) to identify regions of the genome with significant enrichment of reads in the ChIP sample compared to a control (input DNA or IgG immunoprecipitation).
-
Motif Analysis: Analyze the peak regions for the presence of known or novel transcription factor binding motifs.
-
Peak Annotation: Annotate the peaks to identify the nearest genes and their genomic features (e.g., promoter, enhancer).
-
Visualizing the Molecular Landscape
To better understand the mechanisms discussed, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Mechanism of action of this compound in the RAAS pathway.
Caption: A typical experimental workflow for RNA-seq analysis.
Caption: Simplified Angiotensin II signaling pathway via the AT1 receptor.
References
- 1. Unveiling Angiotensin II and this compound-Induced Gene Regulatory Networks Using Human Urine-Derived Podocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the comparative or ??Ct method for qPCR assay data analysis? How is the comparative or ??Ct method for qPCR assay data analysis performed? [qiagen.com]
- 3. Transcriptomic Analysis of Human Podocytes In Vitro: Effects of Differentiation and APOL1 Genotype - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Losartan's Anti-Inflammatory Effects: A Comparative Guide
Introduction
Losartan, an angiotensin II receptor blocker (ARB), is widely prescribed for the management of hypertension. Beyond its established role in blood pressure control, a growing body of preclinical and clinical research has suggested that this compound may also exert significant anti-inflammatory effects. However, the consistency and clinical relevance of these findings have been subjects of scientific inquiry. This guide provides a comprehensive assessment of the reproducibility of this compound's reported anti-inflammatory properties, offering a comparative analysis with alternative treatments, detailed experimental protocols, and a summary of quantitative data to aid researchers, scientists, and drug development professionals in their evaluation.
The proposed anti-inflammatory mechanisms of this compound are multifaceted. Evidence suggests both angiotensin II receptor-dependent and -independent pathways. One key area of investigation involves the role of this compound's active metabolite, EXP3179, which has been shown to exhibit anti-inflammatory properties independent of AT1 receptor blockade, potentially through the inhibition of cyclooxygenase-2 (COX-2)[1]. Another prominent hypothesis centers on the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor with known anti-inflammatory functions[2]. Furthermore, studies have indicated that this compound can directly suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6)[3][4].
Despite these promising findings, the reproducibility of this compound's anti-inflammatory effects in clinical settings has been debated. For instance, a clinical trial in older, antiretroviral-treated adults with HIV did not find a significant improvement in markers of inflammation with this compound treatment, highlighting the need for a critical evaluation of the existing evidence[5]. This guide aims to provide an objective overview of the current state of research to facilitate a deeper understanding of this compound's potential as an anti-inflammatory agent.
Comparative Analysis of Anti-Inflammatory Effects
The anti-inflammatory potential of this compound has been compared to other ARBs and traditional non-steroidal anti-inflammatory drugs (NSAIDs). While direct head-to-head clinical trials focusing on inflammation are limited, preclinical and some clinical data offer insights into its relative efficacy.
This compound vs. Other Angiotensin Receptor Blockers (ARBs)
While all ARBs share the common mechanism of blocking the AT1 receptor, their pleiotropic effects, including anti-inflammatory actions, may differ. Some studies suggest that telmisartan may possess more potent anti-inflammatory and metabolic benefits compared to this compound. However, direct comparative studies on inflammatory markers are not extensive.
This compound vs. Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
This compound's metabolite, EXP3179, has been suggested to have a molecular homology to indomethacin, a potent NSAID, and may exert some of its anti-inflammatory effects through COX-2 inhibition. This shared mechanism suggests a potential for similar efficacy in certain inflammatory contexts. However, direct, large-scale comparative trials with NSAIDs like ibuprofen or naproxen in inflammatory conditions such as rheumatoid arthritis are lacking.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound on key inflammatory markers.
Table 1: In Vitro Studies on this compound's Anti-Inflammatory Effects
| Cell Type | Inflammatory Stimulus | This compound Concentration | Measured Marker | % Reduction (compared to stimulated control) | Reference |
| Human THP-1 macrophages | Lipopolysaccharide (LPS) | 10 µM | TNF-α mRNA | Significant attenuation | |
| Human THP-1 macrophages | Lipopolysaccharide (LPS) | 10 µM | IL-8 mRNA | Significant attenuation | |
| Human THP-1 macrophages | Lipopolysaccharide (LPS) | 10 µM | COX-2 mRNA | Significant attenuation | |
| Human Nucleus Pulposus Cells | TNF-α (10 ng/mL) | 1000 µM | Nitric Oxide | Significant impairment of TNF-α-induced increase | |
| Human Nucleus Pulposus Cells | TNF-α (10 ng/mL) | 1000 µM | TNF-α gene expression | Marked decrease (p=0.0883) | |
| Human Nucleus Pulposus Cells | TNF-α (10 ng/mL) | 1000 µM | IL-6 secretion | Significant downregulation (p < 0.001) |
Table 2: In Vivo and Clinical Studies on this compound's Anti-Inflammatory Effects
| Study Population/Model | Condition | This compound Dosage | Measured Marker | Outcome | Reference |
| Mice with Antigen-Induced Arthritis | Arthritis | Not specified | TNF-α, IL-1β | Decreased production | |
| Rats with Adjuvant-Induced Arthritis | Arthritis | Not specified | Neutrophil recruitment | Decreased | |
| Older adults with HIV on ART | Chronic Inflammation | 100 mg/day | IL-6 | No significant impact (effect estimate 0.6%) | |
| Older adults with HIV on ART | Chronic Inflammation | 100 mg/day | TNF R1, sCD163, sCD14 | No significant effect | |
| Hemodialysis patients | Chronic Inflammation | 50-100 mg/day | Total Oxidant Status (TOS) | Decreased from 9.5±4.5 to 7.2±1.1 µmol H₂O₂ Eqv./L | |
| Older mice | Aging-related inflammation | 50-70 mg/kg/day | Serum IL-6 | Significantly lower than control (30.3 ± 12.9 vs. 173.0 ± 59.5 pg/ml) |
Experimental Protocols
In Vivo Model: Adjuvant-Induced Arthritis in Rats
This model is commonly used to screen for anti-inflammatory and anti-arthritic drugs.
-
Animals: Male Lewis or Wistar rats (150-200g) are typically used.
-
Induction of Arthritis: A single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA), containing 10 mg/mL of heat-killed Mycobacterium tuberculosis, is administered into the plantar surface of the right hind paw.
-
Treatment: this compound is administered orally, typically starting on the day of adjuvant injection and continuing for a predefined period (e.g., 14-21 days). A control group receives the vehicle.
-
Assessment of Inflammation:
-
Paw Edema: The volume of the injected and contralateral paws is measured using a plethysmometer at regular intervals.
-
Arthritis Score: The severity of arthritis in all four paws is scored visually on a scale of 0-4.
-
Histopathology: At the end of the study, joints are collected for histological examination to assess inflammation, pannus formation, and bone erosion.
-
Biomarker Analysis: Blood samples can be collected to measure systemic inflammatory markers like TNF-α and IL-6.
-
In Vitro Model: LPS-Stimulated Macrophages
This model is used to assess the direct effects of compounds on inflammatory responses in immune cells.
-
Cell Culture: A macrophage cell line (e.g., RAW 264.7 or THP-1) is cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics. THP-1 cells, a human monocytic cell line, are differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1-2 hours) before stimulation.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the cell culture medium at a final concentration of 100-1000 ng/mL to induce an inflammatory response.
-
Assessment of Inflammatory Response:
-
Cytokine Measurement: After a defined incubation period (e.g., 6-24 hours), the cell culture supernatant is collected to measure the levels of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.
-
Gene Expression Analysis: Cells are lysed to extract RNA. The expression of inflammatory genes (e.g., TNF, IL6, COX2) is quantified using quantitative real-time PCR (qRT-PCR).
-
Signaling Pathway Analysis: Cell lysates can be used for Western blotting to analyze the activation of key inflammatory signaling proteins (e.g., NF-κB, MAPKs).
-
Visualizations
References
Losartan vs. Other Angiotensin II Receptor Blockers: A Comparative Study on Renal Hemodynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Losartan against other prominent Angiotensin II Receptor Blockers (ARBs) concerning their effects on renal hemodynamics. The information presented is collated from a range of preclinical and clinical studies, with a focus on quantitative data and experimental methodologies to support researchers and professionals in drug development.
Executive Summary
Angiotensin II Receptor Blockers (ARBs) are a cornerstone in the management of hypertension and related cardiovascular and renal diseases. Their primary mechanism involves the selective blockade of the angiotensin II type 1 (AT1) receptor, which mediates the vasoconstrictive and sodium-retaining effects of angiotensin II. While all ARBs share this common mechanism, they exhibit distinct pharmacokinetic and pharmacodynamic properties that can translate into differential effects on renal hemodynamics. This guide delves into a comparative analysis of this compound, the first-in-class ARB, with other widely used agents such as Telmisartan, Irbesartan, Valsartan, Olmesartan, Candesartan, and Azilsartan. The key renal hemodynamic parameters under consideration are Renal Blood Flow (RBF), Glomerular Filtration Rate (GFR), Renal Vascular Resistance (RVR), and Filtration Fraction (FF).
Comparative Data on Renal Hemodynamic Parameters
The following tables summarize the quantitative data from various comparative studies. It is important to note that study designs, patient populations, and drug dosages vary, which can influence the outcomes.
| Parameter | This compound | Telmisartan | Irbesartan | Valsartan | Olmesartan | Candesartan | Azilsartan | References |
| Renal Blood Flow (RBF) | Similar or slightly increased | Similar or slightly increased | Similar or slightly increased | Similar or slightly increased | Similar or slightly increased | Trend toward increased | Data not consistently reported in comparative studies | |
| Glomerular Filtration Rate (GFR) | Maintained or slightly decreased initially, then stabilized | Maintained or slightly decreased initially, then stabilized | Maintained or slightly decreased initially, then stabilized | Maintained or slightly decreased initially, then stabilized | Maintained or slightly decreased initially, then stabilized | Maintained | Maintained or slightly decreased initially | |
| Renal Vascular Resistance (RVR) | Decreased | Decreased | Decreased | Decreased | Decreased | Significantly reduced | Data not consistently reported in comparative studies | |
| Filtration Fraction (FF) | Decreased | Decreased | Decreased | Decreased | Decreased | Reduced | Data not consistently reported in comparative studies | |
| Proteinuria/Albuminuria | Reduced | Superior reduction compared to this compound | Significant reduction | Reduced | Significant reduction | Greater reduction than this compound | Significant reduction |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by ARBs and a general experimental workflow for assessing renal hemodynamics.
Detailed Experimental Protocols
The methodologies for assessing renal hemodynamics in the cited studies, while varying in specific details, generally adhere to established clinical and preclinical research standards.
Key Experimental Methodologies:
-
Study Design: The majority of robust comparative data comes from randomized, double-blind, parallel-group clinical trials. Some studies employ a crossover design. Preclinical studies often utilize animal models such as spontaneously hypertensive rats.
-
Subject Population: Clinical trials typically enroll patients with essential hypertension, with or without comorbidities like type 2 diabetes and chronic kidney disease (CKD).
-
Drug Administration: ARBs are administered orally at clinically approved and comparable doses. Dosages are often titrated based on blood pressure response.
-
Measurement of Glomerular Filtration Rate (GFR):
-
Gold Standard: Inulin or iohexol clearance techniques provide the most accurate GFR measurements.
-
Commonly Used: In many large-scale clinical trials, GFR is estimated (eGFR) from serum creatinine levels using equations like the Modification of Diet in Renal Disease (MDRD) or Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) formulas. Creatinine clearance from 24-hour urine collections is also used.
-
-
Measurement of Renal Blood Flow (RBF):
-
Gold Standard: Para-aminohippurate (PAH) clearance is the standard method for measuring effective renal plasma flow (ERPF). RBF is then calculated using the hematocrit.
-
Imaging Techniques: Doppler ultrasonography and magnetic resonance imaging (MRI) are non-invasive methods also used to assess RBF.
-
-
Calculation of Renal Vascular Resistance (RVR): RVR is not directly measured but calculated using the following formula: RVR = (Mean Arterial Pressure / Renal Blood Flow)
-
Calculation of Filtration Fraction (FF): FF is the fraction of renal plasma flow that is filtered across the glomerulus and is calculated as: FF = (Glomerular Filtration Rate / Renal Plasma Flow)
-
Measurement of Proteinuria/Albuminuria: This is a key marker of renal damage and is typically assessed by measuring the albumin-to-creatinine ratio or total protein in a 24-hour urine collection.
Discussion of Comparative Efficacy
This compound vs. Telmisartan: Studies suggest that telmisartan may offer superior reduction in proteinuria compared to this compound, an effect that may be independent of blood pressure control. In a study on male and female rats, this compound was found to be more effective in reducing mean arterial pressure in females, while both drugs had similar effects on RBF and RVR in response to angiotensin II infusion.
This compound vs. Irbesartan: Irbesartan has demonstrated a greater reduction in both systolic and diastolic blood pressure compared to this compound in some studies. Both have been shown to reduce proteinuria and slow the progression of diabetic nephropathy.
This compound vs. Valsartan: The comparative efficacy of this compound and valsartan on blood pressure reduction appears to be dose-dependent, with some studies suggesting valsartan may be more effective at higher doses. Both are effective in reducing the risk of stroke.
This compound vs. Olmesartan: Olmesartan has been shown in some trials to provide a greater reduction in blood pressure compared to this compound, particularly in the initial stages of treatment.
This compound vs. Candesartan: Candesartan has been reported to provide a more potent and sustained blood pressure-lowering effect compared to this compound. Some studies also indicate a greater reduction in proteinuria with candesartan.
This compound vs. Azilsartan: Azilsartan is a newer ARB that has demonstrated a superior ability to control 24-hour systolic blood pressure compared to other ARBs, including this compound.
Conclusion
While all ARBs effectively block the AT1 receptor, leading to favorable effects on renal hemodynamics, there are notable differences among them. Newer generation ARBs, such as telmisartan, candesartan, and azilsartan, may offer advantages in terms of blood pressure control and/or reduction in proteinuria compared to this compound. However, this compound remains a widely used and effective agent with a well-established safety profile. The choice of ARB should be individualized based on the patient's clinical profile, comorbidities, and treatment goals. For researchers and drug development professionals, the subtle differences in the pharmacodynamic profiles of these agents warrant further investigation to delineate their precise impact on renal physiology and long-term renal outcomes.
Cross-validation of Losartan's efficacy in different cancer cell lines
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Losartan's effectiveness in various cancer cell lines. The data presented is compiled from multiple studies to offer an objective overview of its anti-cancer properties and underlying mechanisms.
This compound, an angiotensin II receptor blocker traditionally used for hypertension, has demonstrated promising anti-tumor effects across a range of cancer types. This guide synthesizes key findings on its efficacy, detailing its impact on cell viability, the signaling pathways it modulates, and the experimental protocols used to ascertain these effects.
Quantitative Efficacy of this compound: A Comparative Summary
The inhibitory effects of this compound on the proliferation of various cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) is a key metric of drug potency; a lower IC50 value indicates a more potent compound.
| Cancer Type | Cell Line | IC50 Value (µM) | Key Findings |
| Colorectal Cancer | CT-26 | ~300[1] | This compound decreased cell viability in a concentration-dependent manner.[1] |
| HT-29 | Not Reported | This compound affects various pathways associated with tumor progression. | |
| Gastric Cancer | MKN-45 | ~3000 | This compound demonstrated anti-proliferative effects at tested doses. |
| Non-Small Cell Lung Cancer | H441, H358, H1299, SW1573, TC-1 | Not Reported | This compound showed a dose-dependent reduction in cell viability. |
| Nasopharyngeal Carcinoma | NPC-TW01 | Not Reported | Angiotensin II receptor blockers, including this compound, inhibited cell proliferation and induced apoptosis.[2] |
| Breast Cancer | MCF-7 | Not Reported | This compound, in combination with an PARP inhibitor, decreased N-cadherin and vimentin expression. |
| Pancreatic Cancer | DSL-6A/C | Not Reported | This compound, alone and in combination with gemcitabine, dose-dependently reduced cell proliferation. |
Deciphering the Mechanism: Key Signaling Pathways
This compound exerts its anti-cancer effects by modulating critical signaling pathways involved in cell growth, proliferation, and survival. Two of the most prominently affected pathways are the PI3K/AKT and the Epithelial-Mesenchymal Transition (EMT) pathways.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a crucial regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. This compound has been shown to inhibit this pathway in colorectal and nasopharyngeal carcinoma cells.[1][2]
Caption: this compound inhibits the PI3K/AKT signaling pathway.
By blocking the Angiotensin II Type 1 Receptor (AT1R), this compound prevents the activation of PI3K and its downstream target AKT. This inhibition leads to a decrease in the expression of proteins like Cyclin D1, which is essential for cell cycle progression, ultimately resulting in reduced cell proliferation and increased apoptosis.
Epithelial-Mesenchymal Transition (EMT) Pathway
EMT is a cellular process implicated in cancer progression and metastasis, where epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasion. This compound has been found to attenuate the EMT pathway in non-small cell lung cancer.
Caption: this compound's role in inhibiting the EMT pathway.
Studies have shown that this compound treatment can lead to an increase in epithelial markers like E-cadherin and a decrease in mesenchymal markers such as vimentin in lung cancer cell lines. This shift suggests that this compound can revert the mesenchymal phenotype, potentially reducing the metastatic potential of cancer cells.
Experimental Methodologies: A Guide to Reproducibility
To facilitate further research, this section details the experimental protocols employed in the cited studies.
Cell Culture and Proliferation Assays
-
Cell Lines and Culture Conditions:
-
CT-26 (Colorectal Cancer): Cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
MKN-45 (Gastric Cancer): Maintained in RPMI-1640 medium with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
NSCLC Cell Lines (H441, H358, H1299, SW1573, TC-1): Specific culture conditions were not detailed in the reviewed abstracts but generally involve standard media like RPMI or DMEM with FBS and antibiotics.
-
MCF-7 (Breast Cancer): Cultured in high-glucose Dulbecco's Modified Eagle's Medium (DMEM).
-
-
Drug Treatment:
-
Cells were typically seeded in 96-well plates and allowed to adhere overnight.
-
This compound was dissolved in a suitable solvent (e.g., DMSO or PBS) and added to the cell culture medium at various concentrations.
-
Incubation times with the drug varied between 24 and 72 hours, depending on the experiment.
-
-
Cell Viability and Proliferation Assessment:
-
MTT Assay: This colorimetric assay was commonly used to assess cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Counting: Direct cell counting using a hemocytometer or automated cell counter was also employed.
-
3D Spheroid Culture: In some studies, the cytotoxic effect of this compound was investigated in a 3D spheroid cell culture model to better mimic the in vivo tumor microenvironment.
-
Western Blotting for Signaling Pathway Analysis
-
Protein Extraction: Cells were lysed using RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The concentration of protein in the lysates was determined using a BCA protein assay or a similar method.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membranes were blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., PI3K, p-AKT, AKT, E-cadherin, Vimentin). This was followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow for In Vitro Efficacy Testing
The following diagram illustrates a typical workflow for assessing the in vitro efficacy of this compound on cancer cell lines.
Caption: A generalized workflow for in vitro this compound efficacy studies.
This guide provides a snapshot of the current understanding of this compound's anti-cancer properties. The presented data and methodologies offer a foundation for future research into the therapeutic potential of this repurposed drug in oncology. Further investigation is warranted to establish standardized protocols and explore its efficacy in a broader range of cancer cell lines and in vivo models.
References
Validating the Selectivity of Losartan for the AT1 Receptor Over the AT2 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Losartan's binding affinity for the Angiotensin II Type 1 (AT1) receptor versus the Type 2 (AT2) receptor, supported by experimental data. It is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.
Executive Summary
This compound, a widely prescribed antihypertensive agent, exerts its therapeutic effects primarily through the selective blockade of the AT1 receptor. This selectivity is crucial as the AT1 and AT2 receptors mediate distinct and often opposing physiological effects. Experimental data from numerous in vitro studies, predominantly radioligand binding assays, consistently demonstrate that this compound and its more potent active metabolite, EXP3174, exhibit a significantly higher affinity for the AT1 receptor compared to the AT2 receptor. This selectivity is reported to be in the range of approximately 1000-fold, ensuring targeted antagonism of the pressor and proliferative actions of Angiotensin II mediated by the AT1 receptor, while leaving the potential beneficial effects of the AT2 receptor pathway largely unaffected.
Comparative Binding Affinity of this compound and its Metabolite
The selectivity of this compound and its active metabolite, EXP3174, is quantified by comparing their binding affinities (Ki) or half-maximal inhibitory concentrations (IC50) for the AT1 and AT2 receptors. A lower Ki or IC50 value indicates a higher binding affinity. The data presented below is a compilation from multiple studies to illustrate this selectivity.
Table 1: Comparative Binding Affinities of this compound and EXP3174 for AT1 and AT2 Receptors
| Compound | Receptor | Binding Affinity (IC50, nM) | Binding Affinity (Kd, nM) | Selectivity (AT1 vs. AT2) |
| This compound | AT1 | 10 - 277 | ~10 | ~1000-fold greater affinity for AT1[1] |
| AT2 | >10,000 | - | ||
| EXP3174 | AT1 | 1.1 - 5.0 | - | ~1000-fold greater affinity for AT1[1] |
| AT2 | >10,000 | - |
Note: The binding affinity values are collated from multiple sources and may vary depending on the specific experimental conditions, cell types, and radioligands used.
Experimental Protocols
The validation of this compound's selectivity relies on robust experimental methodologies. The following sections detail the protocols for the key assays cited in the literature.
Radioligand Binding Assay
This is the most common method used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and EXP3174 for the AT1 and AT2 receptors.
Materials:
-
Cell membranes expressing either human AT1 or AT2 receptors (e.g., from transfected cell lines like CHO or HEK293).
-
Radioligand specific for angiotensin receptors (e.g., [125I]Sar1,Ile8-Angiotensin II).
-
This compound and EXP3174 of known concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Competition Binding: In a series of tubes or a microplate, incubate a fixed concentration of the radioligand with the cell membranes in the presence of increasing concentrations of the unlabeled competitor (this compound or EXP3174).
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.
Functional Assay: Intracellular Calcium Mobilization
This assay measures the functional consequence of receptor activation or inhibition, providing further evidence of selectivity.
Objective: To assess the ability of this compound to inhibit Angiotensin II-induced intracellular calcium mobilization mediated by the AT1 receptor, without affecting any potential AT2 receptor-mediated calcium signaling.
Materials:
-
Cells co-expressing the AT1 receptor and a calcium indicator (e.g., Fura-2 AM or Fluo-4 AM).
-
Angiotensin II.
-
This compound.
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution).
-
Fluorescence plate reader or microscope.
Procedure:
-
Cell Culture and Loading: Culture the cells in a suitable format (e.g., 96-well plate). Load the cells with a calcium-sensitive fluorescent dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Antagonist Pre-incubation: Add varying concentrations of this compound to the cells and incubate for a specific period.
-
Agonist Stimulation: Add a fixed concentration of Angiotensin II to stimulate the AT1 receptors.
-
Fluorescence Measurement: Immediately measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Plot the Angiotensin II-induced calcium response as a function of the this compound concentration. The concentration of this compound that causes a 50% inhibition of the maximal Angiotensin II response is the IC50. A similar experiment can be performed in cells expressing only the AT2 receptor to confirm the lack of effect.
Visualizing the Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for Radioligand Binding Assay.
Caption: Simplified Signaling Pathways of AT1 and AT2 Receptors.
Conclusion
The extensive body of experimental evidence strongly supports the high selectivity of this compound and its active metabolite, EXP3174, for the AT1 receptor over the AT2 receptor. This selectivity, validated through radioligand binding assays and functional studies, is fundamental to its clinical efficacy in treating hypertension and other cardiovascular diseases. The provided experimental protocols and pathway diagrams offer a framework for researchers to further investigate the nuanced pharmacology of angiotensin receptor blockers.
References
Benchmarking the In Vitro Potency of Losartan Against Next-Generation Sartans: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of Losartan, the first-in-class angiotensin II receptor blocker (ARB), against several next-generation sartans. The data presented herein, derived from various in vitro studies, offers a quantitative benchmark for researchers engaged in cardiovascular drug discovery and development. This document summarizes key potency metrics, details the experimental protocols used to obtain this data, and visualizes the associated signaling pathway.
Comparative In Vitro Potency at the Angiotensin II Type 1 (AT1) Receptor
The primary mechanism of action for sartans is the selective blockade of the angiotensin II type 1 (AT1) receptor. The in vitro potency of these antagonists is commonly quantified by their half-maximal inhibitory concentration (IC50) and their binding affinity (Ki). A lower IC50 or Ki value indicates a higher potency. The following table summarizes the reported in vitro potencies of this compound, its active metabolite EXP3174, and a selection of next-generation sartans.
| Compound | IC50 (nM) | Ki (nM) |
| This compound | 10 - 88[1][2] | 12.0 - 17.0[1] |
| EXP3174 (Active Metabolite) | 1.1 - 5 [3][4] | 0.67 |
| Azilsartan | 2.6 | - |
| Olmesartan | 6.7 | - |
| Telmisartan | 3.0 - 5.1 | 3.7 |
| Candesartan | 0.26 - 2.86 | - |
Note: IC50 and Ki values can vary between studies depending on the specific experimental conditions, such as the radioligand used and the tissue or cell preparation.
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to determine the potency of AT1 receptor antagonists.
Radioligand Binding Assay
This assay quantifies the affinity of a drug for its receptor by measuring the displacement of a radioactively labeled ligand.
Objective: To determine the IC50 and Ki values of test compounds for the AT1 receptor.
Materials:
-
Cell membranes expressing the human AT1 receptor.
-
Radioligand (e.g., ¹²⁵I-Sar¹,Ile⁸-Angiotensin II).
-
Test compounds (this compound and next-generation sartans).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human AT1 receptor.
-
Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Inositol Phosphate Accumulation Assay
This functional assay measures the ability of an antagonist to inhibit the downstream signaling of the AT1 receptor, which is a Gq-coupled receptor that activates phospholipase C (PLC) and leads to the production of inositol phosphates.
Objective: To determine the functional antagonist potency (IC50) of test compounds at the AT1 receptor.
Materials:
-
Intact cells expressing the human AT1 receptor.
-
Angiotensin II (agonist).
-
Test compounds (this compound and next-generation sartans).
-
Cell culture medium.
-
Lithium chloride (LiCl) solution.
-
Reagents for inositol phosphate extraction and quantification (e.g., chromatography or commercially available kits).
Procedure:
-
Cell Culture: Culture cells expressing the AT1 receptor to an appropriate density in multi-well plates.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulation: Add a fixed concentration of angiotensin II to stimulate the AT1 receptor. LiCl is included during this step to inhibit the degradation of inositol monophosphate, allowing it to accumulate.
-
Cell Lysis and Extraction: Terminate the reaction and lyse the cells to extract the intracellular inositol phosphates.
-
Quantification: Measure the amount of accumulated inositol phosphate using a suitable method.
-
Data Analysis: Plot the amount of inositol phosphate produced against the logarithm of the test compound concentration to determine the IC50 value for the inhibition of angiotensin II-stimulated inositol phosphate accumulation.
Visualizing the AT1 Receptor Signaling Pathway
The binding of angiotensin II to the AT1 receptor initiates a cascade of intracellular events. The following diagram illustrates the primary signaling pathway blocked by sartans.
Caption: AT1 Receptor Signaling Pathway and Sartan Blockade.
References
- 1. Type-1 angiotensin II receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 2. EXP3174, a metabolite of this compound (MK 954, DuP 753) is more potent than this compound in blocking the angiotensin II-induced responses in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. EXP 3174 | CAS#:124750-92-1 | Chemsrc [chemsrc.com]
Safety Operating Guide
Proper Disposal of Losartan in a Laboratory Setting
The responsible management and disposal of chemical and pharmaceutical waste are paramount for researchers, scientists, and drug development professionals.[1] Proper disposal of this compound, an angiotensin II receptor antagonist, is a critical component of laboratory safety and environmental responsibility.[2] In the United States, the disposal of pharmaceutical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][3][4] While this compound is not a Drug Enforcement Administration (DEA) controlled substance, it may be classified as a hazardous waste depending on its characteristics and applicable regulations.
It is essential to consult your institution's Environmental Health & Safety (EHS) department, as state and local regulations may be more stringent than federal guidelines. The following protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting.
Step-by-Step Disposal Protocol
1. Consultation and Preparation:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly review the manufacturer's SDS for this compound.
-
Consult Institutional Policies: Contact your institution's EHS department to understand their specific procedures and requirements for pharmaceutical waste.
2. Waste Segregation and Collection:
-
Designated Waste Container: Collect all disposable items that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, in a designated and sealable waste container.
-
Container Integrity: The container must be appropriate for storing chemical waste and kept tightly closed except when adding waste.
3. Labeling and Storage:
-
Proper Labeling: The container must be clearly labeled as "Hazardous Waste" and explicitly identify the contents (e.g., "this compound Waste").
-
Designated Storage Area: Store the chemical waste container in a designated Satellite Accumulation Area as specified by your institution's EHS.
4. Arrange for Licensed Disposal:
-
Contact EHS for Pickup: Coordinate with your institution's EHS department to arrange for the pickup and disposal of the waste by a licensed chemical waste disposal company. Most pharmaceutical waste is incinerated at a licensed medical incineration site.
Important Prohibitions:
-
No Drain Disposal: Do not dispose of this compound or materials contaminated with it down the drain. The EPA's Subpart P rule for healthcare facilities explicitly prohibits flushing hazardous waste pharmaceuticals.
-
No Regular Trash Disposal: Do not discard this compound waste in the regular trash.
-
Not on FDA Flush List: this compound is not on the FDA's "flush list" of medications that can be disposed of by flushing.
Hazard Profile for this compound
The following table summarizes key hazard information for this compound, which informs its classification and proper disposal route.
| Hazard Classification | Description | Data Source |
| Acute Aquatic Toxicity | EC50 (Daphnia magna): 331 mg/l (48h) LC50 (Oncorhynchus mykiss): > 929 mg/l (96h) | Safety Data Sheet |
| Chronic Aquatic Toxicity | NOEC (Daphnia magna): 100 mg/l (21d) NOEC (Pimephales promelas): 10 mg/l (32d) | Safety Data Sheet |
| Human Health Hazard | Classified as a hazardous drug, with primary risks including reproductive toxicity, potential for allergic skin reactions, and serious eye damage. | BenchChem |
| Regulatory Status | Governed by EPA under RCRA. Not a DEA-controlled substance. | Multiple Sources |
Experimental Protocols
The procedural steps outlined above constitute the standard protocol for the safe disposal of this compound in a laboratory environment. Adherence to this protocol, in conjunction with institution-specific EHS guidelines, is mandatory for regulatory compliance and environmental protection.
This compound Disposal Workflow
The diagram below illustrates the decision-making process for the proper disposal of this compound in a research setting.
Caption: Decision workflow for proper this compound disposal in a laboratory.
References
Comprehensive Safety Protocol for Handling Losartan
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Losartan. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous drug, with primary risks including reproductive toxicity, potential for allergic skin reactions, and serious eye damage.[1][2][3] It may cause harm to an unborn child and to breast-fed children.[2][3] Ingestion is harmful, and prolonged or repeated exposure may cause damage to organs such as the blood, cardiovascular system, stomach, and kidneys. Therefore, a comprehensive approach to safety, incorporating engineering controls, administrative procedures, and appropriate PPE, is crucial.
Engineering Controls:
-
Ventilation: All weighing and solution preparation activities should occur in a certified chemical fume hood or a glove box to minimize inhalation exposure. General laboratory ventilation must be adequate to dilute any fugitive emissions.
-
Dust Control: Systems for handling dust (e.g., exhaust ducts, dust collectors) should be designed to prevent dust from escaping into the work area.
Administrative Controls:
-
Risk Assessment: A thorough risk assessment must be conducted before handling this compound to identify potential exposure routes.
-
Standard Operating Procedures (SOPs): Detailed SOPs for handling, storage, and disposal must be established and readily available.
-
Training: All personnel must receive specific training on this compound's hazards, safe handling procedures, and emergency protocols.
-
Access Control: Access to areas where this compound is handled should be restricted to authorized personnel only.
Recommended Personal Protective Equipment (PPE)
Appropriate PPE is essential to protect personnel from direct contact with this compound. The following table summarizes the recommended PPE for laboratory activities involving this compound.
| Protection Type | Equipment | Specification and Use Case |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Recommended for all handling procedures to minimize inhalation of dust. A positive pressure air-supplied respirator should be used if there is potential for uncontrolled release, if exposure levels are unknown, or in other situations where air-purifying respirators may not offer sufficient protection. |
| Hand Protection | Chemical-resistant gloves | Choose gloves based on the specific concentration and chemicals being used. Change gloves frequently, as a breakthrough time for this compound has not been determined. |
| Eye Protection | Chemical-resistant goggles / Face shield | Chemical-resistant goggles are mandatory. A face shield should be worn in addition to goggles if there is a risk of splashes. |
| Skin and Body Protection | Protective clothing (e.g., lab coat, apron, boots) | Select appropriate protective clothing based on an assessment of local exposure potential. Impervious clothing is necessary to avoid skin contact. Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse. |
Quantitative Toxicity and Exposure Data
The following table summarizes key toxicological data for this compound. This information underscores the importance of the handling precautions outlined in this guide.
| Data Point | Value | Species/Conditions | Citation |
| Oral LD50 | 2248 mg/kg | Male Rat | |
| Oral LD50 | >1000 mg/kg | Mouse | |
| Oral LD50 | >2000 mg/kg | Rat | |
| Oral TDLo | 10 mg/kg/2W | Human (male) | |
| Oral TDLo | 1 mg/kg/1D | Human (female) | |
| Occupational Exposure Band (OEB) | 100 µg/m³ (TWA) | Internal Guideline |
Operational Plans
Step-by-Step Handling Protocol
Adherence to a strict, procedural workflow is critical for safety.
1. Preparation:
-
Consult the Safety Data Sheet (SDS) and institutional policies before beginning work.
-
Ensure all necessary engineering controls (fume hood, ventilation) are functioning correctly.
-
Assemble all required materials and PPE.
-
Restrict access to the handling area to authorized personnel only.
2. Weighing and Solution Preparation:
-
Perform all manipulations that may generate dust, such as weighing, within a certified chemical fume hood or glove box.
-
Use non-sparking tools and take precautions against static discharge.
-
Avoid the formation of dust and aerosols.
3. During Handling:
-
Avoid all personal contact, including inhalation and contact with skin and eyes.
-
Do not eat, drink, or smoke in the handling area.
-
Keep containers tightly closed when not in use.
-
Wash hands thoroughly after handling and before breaks.
4. In Case of Exposure:
-
If Inhaled: Move the individual to fresh air and get medical attention.
-
Skin Contact: Immediately flush the skin with soap and plenty of water. Remove contaminated clothing and seek medical attention if irritation or a rash occurs.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth with water and get medical attention. Never give anything by mouth to an unconscious person.
Spill Management Protocol
-
Minor Spills:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Use dry clean-up procedures; sweep or vacuum the spillage and collect it in a suitable, sealed container for disposal. Avoid procedures that generate dust.
-
Ventilate the area and clean the spill site after material pickup is complete.
-
-
Major Spills:
-
Evacuate the laboratory and alert institutional safety personnel (EHS).
-
Prevent further leakage or spillage if it is safe to do so.
-
Local authorities should be advised if significant spillages cannot be contained.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
Contaminated Materials: All disposable items that have come into contact with this compound (e.g., gloves, weighing papers, pipette tips) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Unused Product: Unused or expired this compound must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
2. Container Labeling:
-
The waste container must be robust, leak-proof, and clearly labeled as "Hazardous Waste" and identify the contents (e.g., "this compound Waste").
-
Keep the container tightly closed except when adding waste.
3. Final Disposal:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and disposal by a licensed chemical waste disposal company. Disposal must adhere to all federal, state, and local regulations.
Safe Handling and Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
